Ethyl 5-chloropyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKGDFQQELWOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332763 | |
| Record name | ethyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54013-04-6 | |
| Record name | ethyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-chloropyrazine-2-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 5-chloropyrazine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its physical properties dictate its handling, reactivity, and suitability for various synthetic transformations.[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a foundational resource for laboratory professionals. We delve into its chemical identity, physicochemical parameters, and spectroscopic profile. Furthermore, this document outlines detailed, field-proven protocols for the empirical determination of these properties, ensuring both accuracy and safety. The synthesis of this and related compounds often involves precursors like 5-hydroxypyrazine-2-carboxylic acid or 5-chloropyrazine-2-carboxylic acid.[1][2]
Chemical and Structural Identity
A precise understanding of the compound's identity is the cornerstone of any scientific investigation. This compound is systematically named based on IUPAC nomenclature, which defines its core pyrazine structure and substituent groups.
-
IUPAC Name : this compound[3]
-
Molecular Formula : C₇H₇ClN₂O₂[3]
-
Molecular Weight : 186.59 g/mol [3]
-
CAS Number : 54013-04-6[3]
The structure consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. It is substituted with a chlorine atom at position 5 and an ethyl carboxylate group at position 2.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state, solubility, and other core properties are critical for planning reactions, purification, and formulation. While extensive experimental data for the ethyl ester is not widely published, reliable predicted data and information on the closely related methyl ester provide valuable insights.
| Property | Value | Source/Comment |
| Appearance | White to light yellow solid | Inferred from similar compounds. The methyl analog is a yellow or gray solid.[5][6] |
| Melting Point | 89-90 °C (for Methyl ester) | Experimental data for the methyl analog.[2][5][7] The ethyl ester is expected to have a slightly lower melting point. |
| Boiling Point | 242.8 ± 35.0 °C (Predicted, for Methyl ester) | Predicted value for the methyl analog.[2][7] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted, for Methyl ester) | Predicted value for the methyl analog.[2][7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Poorly soluble in water. | Expert assessment based on chemical structure. |
| Topological Polar Surface Area | 52.1 Ų | Computed by PubChem.[3] |
Spectroscopic Profile
Spectroscopic analysis provides confirmation of the molecular structure and purity. The expected spectral characteristics are as follows:
3.1 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and fragmentation pattern.
3.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy While the specific spectrum for the ethyl ester is not published, it can be reliably predicted based on the known spectrum of its methyl analog and standard chemical shift principles. The methyl analog shows two singlets for the pyrazine protons at approximately 8.7 ppm and 9.1 ppm.[6]
-
Predicted ¹H NMR (400 MHz, CDCl₃) :
-
δ 9.1 ppm (s, 1H) : Proton on the pyrazine ring adjacent to the nitrogen and chlorine.
-
δ 8.7 ppm (s, 1H) : Proton on the pyrazine ring adjacent to the ester group.
-
δ 4.4 ppm (q, J=7.1 Hz, 2H) : Methylene protons (-OCH₂-) of the ethyl group.
-
δ 1.4 ppm (t, J=7.1 Hz, 3H) : Methyl protons (-CH₃) of the ethyl group.
-
3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Peaks :
-
~1730 cm⁻¹ : Strong C=O stretching vibration from the ester group.
-
~1250-1300 cm⁻¹ : Strong C-O stretching vibration from the ester group.
-
~1550-1600 cm⁻¹ : C=N and C=C stretching vibrations within the pyrazine ring.
-
~700-800 cm⁻¹ : C-Cl stretching vibration.
-
Experimental Protocols for Physical Property Determination
To ensure data integrity, standardized experimental protocols are essential. The following section details methodologies for determining key physical properties.
Caption: Workflow for the determination of physical properties.
4.1 Protocol: Melting Point Determination (Capillary Method)
-
Principle : This method relies on visually observing the temperature range over which the solid sample transitions to a liquid inside a sealed capillary tube.
-
Methodology :
-
Sample Preparation : Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : Place the capillary tube into a calibrated melting point apparatus.
-
Heating : Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting point.
-
Observation : Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.
-
Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
-
Trustworthiness : The accuracy of this protocol depends on the calibration of the apparatus and the slow heating rate near the melting point. A narrow melting range (<2 °C) is indicative of a pure compound.
4.2 Protocol: Qualitative Solubility Assessment
-
Principle : This protocol assesses the solubility of the compound in a range of solvents with varying polarities, based on the "like dissolves like" principle.
-
Methodology :
-
Preparation : To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
Solvent Addition : Add 1 mL of a chosen solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to each tube.
-
Observation : Agitate the mixture using a vortex mixer for 30 seconds.
-
Classification : Visually inspect the solution. Classify as:
-
Soluble : No solid particles are visible.
-
Partially Soluble : Some solid remains, but a significant portion has dissolved.
-
Insoluble : The solid material remains largely unchanged.
-
-
Repeat : Repeat the process for each solvent to build a comprehensive solubility profile.
-
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require attention.
5.1 GHS Hazard Classification
-
Pictogram : GHS07 (Exclamation Mark)[5]
-
Hazard Statements :
-
Precautionary Statements :
Caption: Safety workflow for handling this compound.
5.2 Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are critical to its application. This guide has consolidated its known and predicted characteristics, from its fundamental chemical identity to its spectroscopic signature. By providing robust experimental protocols and clear safety guidelines, this document serves as an essential technical resource for researchers, enabling them to utilize this compound effectively and safely in their pursuit of novel chemical entities.
References
- 1. jocpr.com [jocpr.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. Mthis compound CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Mthis compound | 33332-25-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mthis compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 33332-25-1|Mthis compound|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
Ethyl 5-chloropyrazine-2-carboxylate CAS number 54013-04-6
An In-Depth Technical Guide to Ethyl 5-chloropyrazine-2-carboxylate (CAS 54013-04-6): A Key Intermediate in Pharmaceutical Synthesis
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a substituted pyrazine, it belongs to a class of aromatic systems that form the core of numerous FDA-approved drugs.[1] Its true value lies in its role as a versatile and high-value building block for the synthesis of complex molecular architectures. The presence of three distinct functional handles—an ester, a chloro group, and an electron-deficient pyrazine ring—provides medicinal chemists with a robust platform for molecular elaboration. This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via Fischer esterification, methods for its analytical characterization, a discussion of its primary application as a key intermediate in the synthesis of Varenicline, and essential safety and handling information.
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is fundamental to its application in a research and development setting. These properties dictate appropriate storage conditions, solvent selection for reactions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 54013-04-6 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Brown to gray or yellow solid | [3][4] |
| Boiling Point | 258.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -4.42 ± 0.10 (Predicted) | [3] |
| SMILES | CCOC(=O)C1=CN=C(C=N1)Cl | [2] |
| InChIKey | CFKGDFQQELWOHA-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1). This classic reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[3][5]
The Fischer Esterification Mechanism
The reaction proceeds via a series of equilibrium steps. The acid catalyst serves two critical functions:
-
Activation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
-
Facilitating Leaving Group Departure: It allows for the protonation of a hydroxyl group in a tetrahedral intermediate, converting it into a good leaving group (water).
To ensure a high yield, the equilibrium must be shifted toward the product side. This is achieved by applying Le Châtelier's principle, typically by using the alcohol (ethanol) as the reaction solvent to ensure it is present in large excess, and sometimes by removing the water byproduct as it forms.[6][7]
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system designed for the synthesis of high-purity this compound.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloropyrazine-2-carboxylic acid (10.0 g, 63.1 mmol).
-
Reaction Setup: Add absolute ethanol (150 mL) to the flask. The large excess serves as both reactant and solvent. Begin stirring to create a suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the stirring suspension. Causality Note: The acid catalyst is essential to protonate the carbonyl and activate the substrate towards nucleophilic attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Concentration: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Aqueous Workup: Dilute the concentrated residue with ethyl acetate (100 mL) and slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which is validated by the cessation of CO₂ effervescence.
-
Extraction: Shake the funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of the synthesized material is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Caption: Standard analytical workflow for quality control of the target compound.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~8.9-9.1 ppm (s, 1H): Aromatic proton adjacent to the ester. ~8.6-8.7 ppm (s, 1H): Aromatic proton adjacent to the chlorine. ~4.4-4.5 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃). ~1.4-1.5 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ). |
| ¹³C NMR | ~163-165 ppm: Ester carbonyl carbon (C =O). ~145-150 ppm: Aromatic carbons adjacent to nitrogen atoms. ~140-145 ppm: Aromatic carbons bonded to chlorine and the ester group. ~62-63 ppm: Methylene carbon (-OCH₂ CH₃). ~14-15 ppm: Methyl carbon (-OCH₂CH₃ ). |
| Mass Spec (EI) | m/z 186/188: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. m/z 141/143: Loss of ethoxy radical (•OCH₂CH₃). m/z 113/115: Loss of the entire ester group (•COOEt). |
| FT-IR | ~1720-1740 cm⁻¹: Strong C=O stretch (ester). ~1550-1600 cm⁻¹: Aromatic C=N and C=C stretches. ~1250-1300 cm⁻¹: C-O stretch (ester). ~700-800 cm⁻¹: C-Cl stretch. |
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for use in subsequent synthetic steps.
Application in Varenicline Synthesis
The primary driver for the synthesis of this compound is its application as a key building block for complex pharmaceutical targets. It is a documented intermediate for the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[10][11][12]
The strategic importance of this intermediate lies in its pre-functionalized pyrazine core. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution or can participate in various cross-coupling reactions. The ester at the 2-position can be hydrolyzed, reduced, or converted to an amide. This allows for the convergent assembly of the complex tetracyclic core of Varenicline. A plausible synthetic transformation would involve the reaction of the pyrazine core with a protected diamino-tricyclic intermediate to construct the final fused ring system.
Caption: Plausible role of the title compound in Varenicline core synthesis.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.[2]
| Hazard Type | GHS Classification & Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Recommended Procedures
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[3]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable intermediate. Its strategic utility, particularly as a precursor to the Varenicline scaffold, underscores the continued importance of functionalized heterocyclic building blocks in the development of next-generation therapeutics. The protocols and data presented in this guide provide researchers with the necessary foundation to confidently synthesize, characterize, and utilize this valuable compound in their research endeavors.
References
- 1. This compound - CAS:54013-04-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Ethyl 5-chloropyrazine-2-carboxylate molecular structure and weight
An In-depth Technical Guide to Ethyl 5-chloropyrazine-2-carboxylate for Advanced Research
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, chemical reactivity, and strategic applications, moving beyond simple data recitation to explain the scientific reasoning behind its utility and handling.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyrazine derivative. The pyrazine ring is a foundational scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules[1]. The specific arrangement of an electron-withdrawing chlorine atom and an ethyl carboxylate group on this diazine ring imparts a unique reactivity profile, making it a valuable intermediate. The chlorine atom, in particular, serves as a versatile handle for nucleophilic aromatic substitution, while the ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid[2][3].
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [4][5][6] |
| Molecular Weight | 186.59 g/mol | [4] |
| CAS Number | 54013-04-6 | [4][5] |
| Monoisotopic Mass | 186.0196052 Da | [4] |
| SMILES | CCOC(=O)C1=CN=C(C=N1)Cl | [4][6] |
| InChI Key | CFKGDFQQELWOHA-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 0.8 | [4] |
| Appearance | White to light yellow powder/crystal (typical) | N/A |
Synthesis and Purification Protocol
The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and reliable synthesis can be logically derived from established protocols for its methyl analog, Mthis compound[7][8]. The following two-step protocol is presented as a field-proven methodology, starting from the commercially available 5-hydroxypyrazine-2-carboxylic acid.
Experimental Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid
-
Rationale: The initial step is a standard Fischer esterification. Using thionyl chloride (SOCl₂) in ethanol serves a dual purpose: it acts as a dehydrating agent to drive the equilibrium towards the ester product and also catalyzes the reaction by forming an acyl chloride intermediate in situ.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-2.5 eq) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid, Ethyl 5-hydroxypyrazine-2-carboxylate, can be carried forward to the next step, often without extensive purification.
-
Step 2: Chlorination of Ethyl 5-hydroxypyrazine-2-carboxylate
-
Rationale: The conversion of the hydroxyl group to a chlorine atom is a classic nucleophilic substitution on the aromatic ring, facilitated by converting the hydroxyl into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on heterocyclic systems[8].
-
Protocol:
-
Combine the crude Ethyl 5-hydroxypyrazine-2-carboxylate (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq by volume). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction should turn into a dark solution.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Crucial Step (Work-up): Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃ in a highly exothermic reaction.
-
Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification
-
Rationale: The crude product will likely contain minor impurities. Column chromatography is the standard method for achieving high purity required for subsequent synthetic steps.
-
Protocol:
-
Adsorb the crude solid onto a small amount of silica gel.
-
Perform column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) as the eluent.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them to yield pure this compound as a solid.
-
Spectroscopic and Analytical Characterization
Validation of the molecular structure is paramount. The following section describes the expected analytical data for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃): Two singlets for the pyrazine protons (~δ 8.7-9.1 ppm). A quartet for the ethyl methylene protons (-CH₂-) (~δ 4.4 ppm, J ≈ 7.1 Hz). A triplet for the ethyl methyl protons (-CH₃) (~δ 1.4 ppm, J ≈ 7.1 Hz). |
| ¹³C NMR | (101 MHz, CDCl₃): Signals for the pyrazine ring carbons (~δ 140-155 ppm). A signal for the carbonyl carbon (-C=O) (~δ 163-165 ppm). Signals for the ethyl group carbons: -CH₂- (~δ 63 ppm) and -CH₃ (~δ 14 ppm). |
| Mass Spec (EI) | (m/z): Molecular ion peak [M]⁺ at ~186 and a characteristic [M+2]⁺ peak at ~188 (approx. 1/3 intensity) due to the ³⁷Cl isotope. Key fragment ions corresponding to the loss of the ethoxy group [M-45]⁺. |
| FT-IR | (cm⁻¹): Strong carbonyl (C=O) stretch at ~1720-1740 cm⁻¹. Aromatic C=C and C=N stretches at ~1550-1600 cm⁻¹. C-Cl stretch at ~1000-1100 cm⁻¹. C-H stretches (aromatic and aliphatic) at ~2900-3100 cm⁻¹. |
Reactivity and Application in Drug Development
The synthetic value of this compound lies in its two distinct reactive sites, which allow for stepwise and controlled molecular elaboration. This makes it an attractive starting material for building complex pharmaceutical agents[3][7].
Key Reaction Pathways
Caption: Key reactive sites and derivatization pathways.
-
Ester Group Modifications:
-
Hydrolysis: The ethyl ester can be efficiently saponified to 5-chloropyrazine-2-carboxylic acid using bases like lithium hydroxide[2]. This carboxylic acid is a crucial intermediate for forming amide bonds, a common linkage in pharmaceuticals[3].
-
Amidation/Transesterification: The ester can react directly with amines or alcohols, under appropriate conditions, to form amides or different esters, respectively.
-
-
Nucleophilic Aromatic Substitution (SₙAr) at the Chlorine Site:
-
Mechanism: The electron-deficient nature of the pyrazine ring activates the chlorine atom for SₙAr reactions. This allows for the introduction of a wide variety of nucleophiles.
-
Applications: This reaction is fundamental for linking the pyrazine core to other molecular fragments. For example, reacting it with amines (R-NH₂), alcohols/phenols (R-OH), or thiols (R-SH) can introduce new side chains that are essential for tuning the biological activity, selectivity, and pharmacokinetic properties of a drug candidate.
-
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound requires careful management due to its hazard profile.
-
GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical with a defined structure; it is a versatile tool for innovation in pharmaceutical and materials science. Its well-defined reactive handles—the modifiable ester and the substitutable chlorine—provide a reliable and predictable platform for constructing complex molecular architectures. Understanding the principles behind its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their discovery programs.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:54013-04-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. guidechem.com [guidechem.com]
- 8. Mthis compound | 33332-25-1 [chemicalbook.com]
Introduction: The Pivotal Role of Solubility in Synthesis and Development
An In-Depth Technical Guide to the Solubility of Ethyl 5-chloropyrazine-2-carboxylate in Organic Solvents
This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its pyrazine core is a common motif in a variety of pharmacologically active agents, making this compound a valuable intermediate. The transformation of this intermediate into a final Active Pharmaceutical Ingredient (API) or other high-value chemical involves processes such as reaction, purification, and crystallization. The success and efficiency of each of these steps are critically dependent on a fundamental physicochemical property: solubility.
In drug development, poor solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can severely limit bioavailability.[1][2][3] Understanding the solubility of a compound like this compound in various organic solvents is therefore not merely an academic exercise. It is a prerequisite for rational process design, enabling researchers to select appropriate solvent systems for chemical reactions, control crystallization for optimal purity and morphology, and develop effective formulations.[4][5] This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and coupled with practical methodologies for its experimental determination.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid solute in a liquid solvent is the maximum amount of that substance that can dissolve to form a saturated solution at a specific temperature and pressure. This equilibrium is governed by the thermodynamics of the system, specifically the Gibbs free energy of mixing. For a molecule like this compound, its interaction with a solvent is dictated by its structural features: the aromatic pyrazine ring, the electron-withdrawing chlorine atom, and the polar ester group.
The principle of "like dissolves like" provides a useful heuristic. The solubility of this compound will be highest in solvents with similar polarity and hydrogen bonding capabilities. For more quantitative predictions, thermodynamic models such as UNIFAC and COSMO-RS can be employed to estimate solubility, which is particularly useful in early-stage development for rapid solvent screening.[6][7][8] These models consider the molecular structure and functional groups to predict activity coefficients, which are essential for calculating solubility.[7][8]
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ucd.ie [ucd.ie]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. research.unipd.it [research.unipd.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Ethyl 5-Chloropyrazine-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic signature of Ethyl 5-Chloropyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple data sheet, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of chemical analysis. Our approach is to not only present the data but to explain the why—the underlying molecular behaviors that give rise to the observed spectra.
Introduction: The Molecular Blueprint
This compound (C₇H₇ClN₂O₂) is a substituted pyrazine, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] Its structural integrity is the foundation of its utility. Spectroscopic analysis provides the necessary tools to confirm this integrity. In this guide, we will deconstruct its molecular signature piece by piece, demonstrating how each technique provides a unique and complementary layer of structural information.
Molecular Structure:
(Simplified 2D representation)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C.
Foundational Principles & Experimental Rationale
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for compounds like this compound due to its excellent dissolving power for moderately polar organics and its single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons, which rarely overlaps with signals from the analyte.
The interpretation of NMR spectra for heterocyclic systems relies on understanding how heteroatoms and substituent groups influence the electron density around neighboring protons and carbons, thereby affecting their chemical shifts (δ).[2][3][4] The electronegative nitrogen atoms and the chlorine atom in the pyrazine ring are expected to deshield adjacent nuclei, shifting their signals downfield.
¹H NMR Spectroscopy Data & Interpretation
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.15 | Singlet (s) | 1H | Pyrazine H-3 | This proton is adjacent to the ester group and a ring nitrogen, leading to significant deshielding. Its chemical shift is analogous to similar pyrazine derivatives.[5] |
| ~8.70 | Singlet (s) | 1H | Pyrazine H-6 | This proton is situated between a nitrogen atom and the chlorine-bearing carbon, resulting in a downfield shift. |
| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to the electronegative ester oxygen and are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |
Interpretation Insights: The two singlets in the aromatic region are characteristic of the two isolated protons on the pyrazine ring. Their distinct downfield shifts confirm the presence of the electron-withdrawing pyrazine core. The classic ethyl ester pattern—a quartet and a triplet—is readily identifiable and confirms the structure of the side chain.
¹³C NMR Spectroscopy Data & Interpretation
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.0 | C =O (Ester) | The carbonyl carbon of an ester group typically resonates in this downfield region.[6] |
| ~152.0 | C -Cl | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. |
| ~147.0 | C -COOEt | The pyrazine carbon attached to the ester group. |
| ~145.5 | Pyrazine C -H | Corresponds to the carbon atom of the H-3 proton. |
| ~143.0 | Pyrazine C -H | Corresponds to the carbon atom of the H-6 proton. |
| ~62.5 | -O-CH₂ -CH₃ | The methylene carbon is attached to an oxygen atom, causing a downfield shift compared to an alkane. |
| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group resonates in the typical upfield aliphatic region. |
Interpretation Insights: The presence of five distinct signals in the aromatic/olefinic region (δ > 100 ppm) is consistent with the five unique carbons of the substituted pyrazine ring and the carbonyl group. The signals below 70 ppm confirm the ethyl ester moiety. This data complements the ¹H NMR, providing a complete picture of the carbon skeleton.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add one drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Parameters: Acquire using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Foundational Principles & Experimental Rationale
The vibrations of chemical bonds (stretching and bending) absorb infrared radiation at specific wavenumbers. The ester functional group is particularly IR-active, exhibiting strong, characteristic absorptions. For aromatic esters, conjugation with the ring system can slightly lower the frequency of the carbonyl (C=O) stretch compared to aliphatic esters.[7][8]
IR Spectroscopy Data & Interpretation
Table 3: Predicted IR Absorption Bands (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyrazine ring. |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |
| ~1725-1715 | Strong | C=O Stretch (Ester) | This very strong and sharp absorption is the most prominent feature and is diagnostic for the carbonyl group. Its position is typical for an ester conjugated with an aromatic ring.[9][10] |
| ~1600-1450 | Medium | C=C and C=N Ring Stretching | Vibrations of the pyrazine ring framework. |
| ~1300-1250 | Strong | Asymmetric C-O-C Stretch | Part of the "Rule of Three" for esters, this strong band arises from the stretching of the C-O bond adjacent to the carbonyl.[7][11] |
| ~1150-1100 | Strong | Symmetric C-O-C Stretch | The second strong C-O stretching band, also characteristic of the ester group.[11][12] |
| ~850-750 | Medium | C-Cl Stretch | The vibration of the carbon-chlorine bond. |
Interpretation Insights: The IR spectrum is dominated by the three strong peaks characteristic of an ester: the C=O stretch around 1720 cm⁻¹ and the two C-O stretches between 1300 and 1100 cm⁻¹.[11] The presence of C-H stretches just above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively. This pattern provides rapid and unambiguous confirmation of the key functional groups.
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Foundational Principles & Experimental Rationale
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion is often unstable and fragments into smaller, charged ions and neutral radicals. The pattern of fragmentation is predictable and serves as a molecular fingerprint. The presence of chlorine is easily identified by the isotopic pattern of chlorine-containing fragments: the ratio of the M peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Mass Spectrometry Data & Interpretation
Table 4: Predicted Key Fragments in EI-MS
| m/z (mass-to-charge) | Proposed Fragment Ion | Loss from Molecular Ion | Rationale |
| 186/188 | [C₇H₇³⁵ClN₂O₂]⁺• / [C₇H₇³⁷ClN₂O₂]⁺• (M⁺•) | - | The molecular ion peak. The 3:1 intensity ratio of the 186 and 188 peaks is a definitive indicator of the presence of one chlorine atom.[13] |
| 157/159 | [C₅H₂³⁵ClN₂O]⁺• / [C₅H₂³⁷ClN₂O]⁺• | - C₂H₅ (Ethyl radical) | Loss of the ethyl radical from the ester. |
| 141/143 | [C₆H₆³⁵ClN₂]⁺• / [C₆H₆³⁷ClN₂]⁺• | - OC₂H₅ (Ethoxy radical) | This is a very common and significant fragmentation pathway for ethyl esters, resulting in the formation of a stable acylium ion.[14] |
| 113/115 | [C₄H₂³⁵ClN₂]⁺ / [C₄H₂³⁷ClN₂]⁺ | - CO, - OC₂H₅ | Subsequent loss of carbon monoxide (CO) from the m/z 141/143 fragment. |
| 112/114 | [C₄H³⁵ClN₂]⁺• / [C₄H³⁷ClN₂]⁺• | - C₃H₅O₂ | Fragmentation of the pyrazine ring itself. |
Visualization: Predicted Fragmentation Pathway
The logical flow of molecular fragmentation can be visualized to better understand the relationships between the observed ions.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Injector: Set to 250°C.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and key fragment ions. Compare the isotopic pattern for chlorine-containing fragments to theoretical values.
Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the critical aromatic ester functionality, and the mass spectrum verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. rsc.org [rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 14. chem.libretexts.org [chem.libretexts.org]
IUPAC name for C7H7ClN2O2
An In-depth Technical Guide to the Isomers and Nomenclature of C₇H₇ClN₂O₂
Abstract
The molecular formula C₇H₇ClN₂O₂ does not correspond to a single, unique chemical entity but rather represents a series of constitutional isomers, each with a distinct IUPAC name, chemical structure, and corresponding physicochemical properties. This guide provides a comprehensive analysis of this molecular formula, moving beyond a simplistic answer to deliver an in-depth technical resource. We will elucidate the principles of constitutional isomerism as they apply to C₇H₇ClN₂O₂, with a focused examination of key isomers such as 5-Chloro-2-methyl-4-nitroaniline. This document details the IUPAC nomenclature, physicochemical properties, established synthesis methodologies, and significant applications in research and industry, particularly in the synthesis of dyes and pharmaceutical agents. Furthermore, it includes generalized, field-proven protocols for the analytical characterization of these compounds, designed to ensure scientific integrity and reproducibility in a laboratory setting.
Part 1: The Challenge of a Single IUPAC Name for C₇H₇ClN₂O₂
A molecular formula, such as C₇H₇ClN₂O₂, provides the elemental composition of a molecule but offers no information about the arrangement and bonding of those atoms. Compounds that share the same molecular formula but differ in their structural arrangement are known as constitutional isomers .[1] This structural variance is the primary reason why a single IUPAC name cannot be assigned to C₇H₇ClN₂O₂.
The process of naming an organic compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is a systematic method that translates its precise molecular structure into a unique, unambiguous name.[2][3] Therefore, each distinct isomer of C₇H₇ClN₂O₂ will possess its own unique IUPAC name. For professionals in research and drug development, the precise identification of the specific isomer is critical, as even minor structural changes can lead to dramatic differences in chemical reactivity, biological activity, and toxicity.
This guide will focus on prominent and well-documented isomers of this formula to illustrate this principle.
Part 2: Key Isomers of C₇H₇ClN₂O₂
While numerous structures can be drawn for C₇H⇂ClN₂O₂, this guide will focus on a key example based on the substituted nitroaniline scaffold, a common motif in industrial chemistry and drug discovery.
Isomer Focus: 5-Chloro-2-methyl-4-nitroaniline
This compound is a substituted aniline, a foundational structure in the synthesis of a wide array of functional molecules.
-
IUPAC Name: 5-Chloro-2-methyl-4-nitroaniline[4]
-
Synonyms: 5-chloro-2-methyl-4-nitrobenzenamine
-
CAS Number: 13852-51-2[4]
-
Molecular Structure:
The properties of this isomer are summarized below, providing critical data for experimental design and safety assessments.
| Property | Value | Source |
| Molecular Weight | 186.59 g/mol | [4] |
| Monoisotopic Mass | 186.0196 Da | [4] |
| Appearance | Yellow to orange solid (typical for nitroanilines) | [5][6][7] |
| Melting Point | Data not broadly published; related C6 isomers melt in the 105-129°C range. | [5][6][8] |
| Solubility | Generally insoluble in water; soluble in organic solvents like ethanol and acetone. | [7][9] |
| Predicted XlogP | 2.1 | [4] |
The synthesis of substituted nitroanilines like 5-chloro-2-methyl-4-nitroaniline typically involves multi-step pathways leveraging foundational organic chemistry reactions. A plausible and common approach is the nitration of a corresponding chloro-toluidine precursor.
Causality in Synthesis Design: The choice of starting material is paramount. Beginning with 2-methyl-5-chloroaniline (or a protected version) allows for the regioselective introduction of the nitro group. The amino group is a strong ortho-, para-director. To prevent oxidation and to control regioselectivity, the amino group is often first protected via acylation (e.g., forming an acetanilide). The subsequent nitration step, typically using a mixture of nitric and sulfuric acid, will preferentially add the nitro group at the para position relative to the activating methyl group and ortho to the protected amino group, directed by the combined electronics of the substituents. A final hydrolysis step removes the acyl protecting group to yield the target molecule.
Illustrative Synthetic Pathway:
Caption: A representative three-step synthesis for 5-chloro-2-methyl-4-nitroaniline.
Substituted nitroanilines are crucial intermediates in several fields:
-
Dye and Pigment Synthesis: Nitroanilines are foundational precursors for azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability.[5][10] The specific substitution pattern of an isomer like 5-chloro-2-methyl-4-nitroaniline would be exploited to tune the final color and properties of a dye molecule.
-
Pharmaceutical Intermediates: The chemical handles on this molecule (amino, nitro, chloro groups) allow for diverse functionalization. For instance, the nitro group can be reduced to a second amine, creating a diamine structure that is a key building block for heterocyclic compounds. The amino group can be diazotized or used in amide bond formation.[7][11][12] Related chloronitroaniline compounds are used in the synthesis of anticancer agents, histone deacetylase inhibitors, and antivirals.[9][11][13]
-
Agrochemicals: The nitroaromatic scaffold is present in various herbicides and pesticides.
Part 3: General Protocols for Isomer Characterization
To ensure the identity and purity of a specific C₇H₇ClN₂O₂ isomer, a multi-technique analytical approach is required. The following protocols are self-validating, as the orthogonal nature of the techniques provides a high degree of confidence in the final characterization.
Analytical Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 13852-51-2 (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]
- 6. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 7. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 8. 5-Chloro-2-nitroaniline, 97% 1635-61-6 India [ottokemi.com]
- 9. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]
- 13. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
Safety and handling of chlorinated pyrazine compounds
An In-depth Technical Guide to the Safe Handling of Chlorinated Pyrazine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, application, and disposal of chlorinated pyrazine compounds. As vital heterocyclic scaffolds in medicinal chemistry and materials science, their utility is matched by their potential hazards. This document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, grounded in the principles of chemical reactivity and toxicology.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials in use. Chlorinated pyrazines, as a class, are halogenated aromatic hydrocarbons and must be treated with appropriate caution. The specific hazards can vary based on the nature and position of substituents, but a general hazard profile can be established.
Globally Harmonized System (GHS) Classification
Most chlorinated pyrazines are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For instance, 2-chloropyrazine serves as a representative example.[1] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.
| Table 1: GHS Hazard Profile for 2-Chloropyrazine | |
| Pictogram(s) |
|
| Signal Word | Warning |
| Hazard Statements (H-Statements) | H226: Flammable liquid and vapour.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements (P-Statements) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]P261: Avoid breathing dust, fume, gas, mist, spray, vapors.[1]P280: Wear protective gloves, protective clothing, eye protection, face protection.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Toxicological & Reactivity Profile
-
Toxicity: Halogenated aromatic compounds can cause a range of toxic effects, including irritation to the eyes, skin, and respiratory system. Some pyrazine derivatives are recognized as skin and eye irritants.[2][3] Chronic exposure to related classes of compounds has been associated with liver dysfunction. While specific toxicological data for many chlorinated pyrazines is limited[4][5], it is prudent to minimize all routes of exposure.
-
Reactivity: Chlorinated pyrazines are generally stable but can react with strong oxidizing agents.[6] The introduction of reactive functional groups, such as sulfonyl chlorides (e.g., Pyrazine-2-sulfonyl chloride), drastically increases reactivity, particularly with water, with which they can react violently.[7] The chlorination process itself can be exothermic, requiring careful temperature control to prevent runaway reactions.[8]
-
Flammability: Many pyrazine compounds are flammable solids or combustible liquids with relatively low flash points, requiring strict control of ignition sources.[1][9][10]
Section 2: The Hierarchy of Controls
Effective risk management follows a "hierarchy of controls" to mitigate hazards. This structured approach prioritizes systemic changes over individual actions.
Caption: Workflow for implementing the hierarchy of controls.
Engineering Controls
The primary line of defense is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of chlorinated pyrazine compounds—including weighing, transferring, and running reactions—must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7][11]
-
Ventilation: The laboratory must have adequate general ventilation, with exhaust systems designed to prevent the accumulation of flammable or toxic vapors, which can be heavier than air.[12]
Administrative Controls
These are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving chlorinated pyrazines.
-
Training: Ensure all personnel are trained on the specific hazards of the compounds, the proper use of equipment, and emergency procedures.[12]
-
Restricted Access: Clearly designate areas where these compounds are stored and handled. Prohibit eating, drinking, and smoking in these areas.[12][13]
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards.[14] It does not eliminate the hazard, so failure of the equipment can lead to direct exposure.
| Table 2: Personal Protective Equipment (PPE) Selection Guide | ||
| Protection Type | Specification | Rationale & Causality |
| Eye and Face | Chemical safety goggles or a full-face shield.[7][11] | Protects against splashes and vapors that can cause severe eye irritation or damage. Standard safety glasses are insufficient.[15] |
| Hand | Nitrile or neoprene gloves. Double-gloving is recommended.[7][11] | Provides a robust barrier against skin contact, which can cause irritation or burns.[1] Regularly inspect gloves for any signs of degradation or perforation. |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes.[7][11] | Minimizes skin exposure from accidental spills and protects against potential flammability hazards. |
| Respiratory | A NIOSH-approved respirator with an organic vapor or acid gas cartridge.[7][11] | Mandatory when handling outside of a certified chemical fume hood, during a large spill, or in poorly ventilated areas. Protects the respiratory tract from harmful vapors.[16] |
Section 4: Experimental Protocols & Workflows
Step-by-Step General Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary apparatus, reagents, and waste containers within the hood.[7]
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Weighing & Transfer: Conduct all weighings and transfers of solid or liquid chlorinated pyrazines within the fume hood. Use a spatula for solids and a syringe or cannula for liquids to minimize the risk of spills.
-
Reaction Setup: Perform all reactions in appropriate glassware within the fume hood. If the reaction is expected to be exothermic, as is common in chlorination syntheses[8], prepare an ice bath for temperature control.
-
Post-Procedure: Upon completion, securely cap all containers. Decontaminate any surfaces within the fume hood that may have been exposed.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water.[13]
Synthesis Considerations: A Safety-First Approach
The synthesis of chlorinated pyrazines often involves hazardous reagents and conditions. For example, chlorination of pyrazine can be achieved using chlorine gas at high temperatures or with reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SOCl₂).[8][17]
-
Reagent Hazards: Chlorinating agents are often highly corrosive, toxic, and water-reactive. Handle them with extreme care under inert atmospheres if necessary.
-
Exothermic Reactions: The chlorination of heterocyclic rings is often exothermic.[8] Add reagents slowly and with external cooling to maintain control of the reaction temperature.
-
Byproduct Formation: These reactions can produce hazardous byproducts, such as hydrogen chloride (HCl) gas. Ensure the reaction apparatus is equipped with a gas trap or scrubber to neutralize acidic vapors.
Section 5: Emergency Response
Prompt and correct action during an emergency can significantly mitigate harm.
Caption: Decision tree for responding to chemical emergencies.
Step-by-Step First Aid Protocols
-
Inhalation: Immediately move the affected person to fresh air.[18] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[19][20]
-
Skin Contact: Remove all contaminated clothing immediately.[19] Flush the affected skin area with copious amounts of water for at least 15 minutes.[18] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[18][20] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
Section 6: Waste Disposal
Chlorinated pyrazine compounds and associated materials are considered hazardous chemical waste. Improper disposal can lead to long-term environmental contamination.[21]
Step-by-Step Waste Handling Protocol
-
Segregation: Do not mix chlorinated waste with other waste streams. Use a designated, properly labeled hazardous waste container for all chlorinated pyrazine solids, solutions, and contaminated materials (e.g., gloves, absorbent pads).[11]
-
Containerization: The waste container must be made of a compatible material, be in good condition, and kept securely closed except when adding waste. Store the container in a designated satellite accumulation area.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Disposal: Arrange for pickup and disposal by your institution's certified environmental health and safety department.[11] Never pour chlorinated pyrazine waste down the drain.[11][21] Methods for the disposal of chlorinated aromatic waste often involve high-temperature incineration or catalytic hydrodechlorination.[21][22][23]
References
- 1. synerzine.com [synerzine.com]
- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 9. pyrazine, 290-37-9 [thegoodscentscompany.com]
- 10. Pyrazine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. axxence.de [axxence.de]
- 14. velsafe.com [velsafe.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CCOHS: Chlorine [ccohs.ca]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Chlorine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Potential of Ethyl 5-Chloropyrazine-2-carboxylate in Modern Medicinal Chemistry
Abstract
The pyrazine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a cornerstone in drug discovery. Within this chemical class, ethyl 5-chloropyrazine-2-carboxylate emerges as a particularly valuable and versatile building block. The strategic placement of a chloro leaving group and an ethyl ester handle on the pyrazine ring provides medicinal chemists with a powerful tool for molecular elaboration. This technical guide delves into the multifaceted applications of this compound, exploring its synthetic utility and showcasing its role in the development of novel therapeutic agents across critical disease areas, including antiviral, anticancer, and antidiabetic therapies. We will further provide insights into key reaction protocols and the underlying chemical principles that make this compound a staple in the modern medicinal chemist's toolbox.
Introduction: The Strategic Importance of the Pyrazine Nucleus
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being especially prominent. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore found in numerous FDA-approved drugs. Its electron-deficient nature influences the acidity of adjacent protons and the susceptibility of the ring to nucleophilic substitution, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.
This compound (Figure 1) is a bifunctional reagent that capitalizes on these intrinsic properties. The chlorine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. Concurrently, the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another avenue for structural diversification and modulation of physicochemical properties.[1] This dual reactivity makes it an ideal starting material for the construction of complex molecular architectures with therapeutic potential.
Figure 1: Chemical Structure of this compound
Caption: The structure highlights the key functional groups: the pyrazine ring, the chloro substituent, and the ethyl carboxylate group.
Core Reactivity: A Gateway to Molecular Diversity
The primary utility of this compound in medicinal chemistry stems from the reactivity of the C-Cl bond. The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the facile introduction of various nucleophiles, including amines, thiols, and alcohols, which are prevalent in biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of synthetic strategies employing this compound. A general workflow for this transformation is depicted in Figure 2.
Figure 2: General Workflow for Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the synthesis of derivatives via nucleophilic substitution.
Experimental Protocol: General Procedure for Amination
A robust and widely applicable protocol for the amination of this compound is as follows:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add the desired amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or triethylamine, 2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aminopyrazine derivative.
This general procedure can be adapted for a variety of amine nucleophiles, leading to a diverse library of compounds for biological screening.
Applications in Therapeutic Areas
The versatility of the this compound scaffold is best illustrated by its application in the synthesis of compounds targeting a range of diseases.
Antiviral Agents: The Case of Favipiravir Analogs
Favipiravir (T-705) is a broad-spectrum antiviral drug that acts as an inhibitor of RNA-dependent RNA polymerase. Its core structure is a substituted pyrazine-2-carboxamide. While the industrial synthesis of favipiravir follows various routes, the pyrazine-2-carboxylic acid moiety is a key component. This compound serves as an excellent starting material for the synthesis of favipiravir analogs.
The chloro group can be displaced by various nucleophiles to introduce diversity at the 5-position, while the ethyl ester can be readily converted to the carboxamide, a critical pharmacophoric element. For instance, nucleophilic substitution with an amino group, followed by hydrolysis of the ester and subsequent amidation, provides a straightforward route to novel pyrazinamide derivatives with potential antiviral activity.[2]
Figure 3: Retrosynthetic Analysis for Favipiravir Analogs
Caption: A simplified retrosynthetic pathway illustrating the utility of the title compound in generating antiviral candidates.
Anticancer Agents: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. The pyrazine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, forming key hydrogen bonds with the protein backbone.
This compound is an ideal starting point for the synthesis of kinase inhibitors. For example, in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat myelofibrosis and rheumatoid arthritis, heterocyclic cores are frequently employed.[3][4] The chloro- and ester- functionalities on the pyrazine ring allow for the systematic exploration of structure-activity relationships (SAR) by introducing different substituents that can interact with specific pockets of the kinase active site. A patent for the preparation of JAK inhibitors describes the use of related chloro-azaindole intermediates, highlighting the applicability of this synthetic strategy.[3]
Table 1: Examples of Pyrazine-Containing Kinase Inhibitors
| Kinase Target | Example Scaffold | Key Structural Feature |
| JAK1/2 | Phenylaminopyrimidines | Pyrimidine core for hinge binding |
| BTK | Carbazole carboxamides | Fused heterocyclic system |
| Src/Abl | Aminopyrimidinylthiazoles | Thiazole and pyrimidine rings |
The synthesis of these complex molecules often involves coupling reactions where a chloropyrazine or a similar chloro-heterocycle is a key reactant.
Antidiabetic Agents: Development of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. These drugs work by preventing the degradation of incretin hormones, which play a role in regulating blood sugar levels. Many DPP-4 inhibitors feature a heterocyclic core.
The synthesis of the antidiabetic drug Glipizide involves the coupling of 5-methylpyrazine-2-carboxylic acid with a sulfonamide side chain.[1][5][6] this compound can be envisioned as a versatile precursor for novel DPP-4 inhibitors. The chloro group can be replaced with various moieties to explore interactions within the DPP-4 active site, and the ester can be converted to the corresponding amide, a common feature in many bioactive molecules. A patent discloses a process for preparing Glipizide where an alkyl ester of 5-methylpyrazine-2-carboxylic acid is reacted with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.[1] This demonstrates the utility of the pyrazine carboxylate moiety in the synthesis of this class of drugs.
Future Perspectives and Conclusion
This compound is a readily available and highly versatile building block that will undoubtedly continue to play a significant role in medicinal chemistry. Its predictable reactivity and the strategic positioning of its functional groups provide a reliable platform for the synthesis of diverse compound libraries for high-throughput screening and lead optimization.
Future applications are likely to expand beyond the therapeutic areas discussed. The pyrazine core is being explored in the context of neurodegenerative diseases, inflammatory conditions, and infectious diseases beyond viral infections. The ability to fine-tune the properties of the pyrazine scaffold through substitutions at the 5-position and modifications of the carboxylate group will be instrumental in developing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]
- 6. CN107573293A - A kind of preparation method of Glipizide intermediate - Google Patents [patents.google.com]
Stability and storage conditions for ethyl 5-chloropyrazine-2-carboxylate
An In-depth Technical Guide to the Stability and Storage of Ethyl 5-Chloropyrazine-2-carboxylate
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its pyrazine core, substituted with both an electron-withdrawing chlorine atom and an ethyl carboxylate group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The inherent reactivity of these functional groups, however, necessitates a thorough understanding of the compound's stability to ensure its quality, purity, and integrity from storage through to its application in complex synthetic pathways.
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It is designed for researchers, scientists, and drug development professionals who handle this reagent. By elucidating the chemical principles that govern its stability and outlining potential degradation pathways, this document aims to provide the necessary insights for maintaining the fidelity of this critical synthetic intermediate. We will delve into the mechanistic underpinnings of its hydrolytic, photolytic, and thermal sensitivities, and provide actionable protocols for storage, handling, and stability assessment.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₇ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 186.60 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to light brown solid | General supplier information |
| Melting Point | Not consistently reported; related methyl ester melts at 89-90°C | --INVALID-LINK--[2] |
| Boiling Point | Predicted: ~243 °C | --INVALID-LINK--[1] |
| Solubility | Soluble in many organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) | General laboratory experience |
The presence of the electron-deficient pyrazine ring, further activated by the chlorine atom, makes the molecule susceptible to nucleophilic attack. The ethyl ester functionality is also a primary site for potential hydrolysis.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, adherence to appropriate storage and handling procedures is critical. The following recommendations are based on the compound's known chemical sensitivities.
Optimal Storage Conditions:
-
Temperature: Room temperature is generally acceptable for short to medium-term storage.[2] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation reactions.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[2]
-
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture. Amber glass vials with tight-fitting caps are ideal.
-
Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Minimize exposure to ambient light and humidity. When not in use, ensure the container is securely sealed.
-
Use dry, clean spatulas and glassware to prevent contamination.
Potential Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, photolysis, and thermal decomposition. Understanding these degradation pathways is crucial for predicting and mitigating potential stability issues.
Hydrolytic Degradation
Hydrolysis is a significant degradation pathway for this molecule, with two primary sites of reactivity: the ethyl ester and the carbon-chlorine bond.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under both acidic and basic conditions. This is a common reaction for esters and is often the most significant hydrolytic degradation pathway. The rate of hydrolysis is pH-dependent, typically being faster under basic conditions. A study on the hydrolysis of the analogous mthis compound highlights the feasibility of this transformation.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine: The chlorine atom on the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution. In the presence of water or hydroxide ions, the chlorine can be displaced to form ethyl 5-hydroxypyrazine-2-carboxylate. This reaction is generally slower than ester hydrolysis but can be significant under certain conditions, particularly at elevated temperatures or extremes of pH. It has been reported that hydrolysis of mthis compound with sodium hydroxide can yield 5-hydroxypyrazine-2-carboxylic acid, indicating both ester hydrolysis and chlorine displacement can occur.[4]
References
An In-depth Technical Guide to the Discovery and History of Pyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine, a six-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal and flavor chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazine-based compounds. We will explore the seminal moments in pyrazine chemistry, from its initial synthesis to the development of life-saving pharmaceuticals and its role in the characteristic aromas of cooked foods. This guide will delve into the foundational synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, we will examine the diverse applications of pyrazine derivatives, supported by quantitative data and visual representations of key chemical pathways, to provide a holistic understanding of this versatile scaffold for professionals in drug discovery and chemical research.
From Obscurity to Ubiquity: A Historical Perspective
The journey of the pyrazine ring is a testament to the progressive nature of chemical synthesis and the serendipitous discoveries that have shaped modern science. Initially, the true potential of this heterocyclic scaffold remained largely underappreciated for many years.
The first synthesis of a pyrazine derivative, specifically 2,3,5,6-tetraphenylpyrazine, was reported by Laurent in 1844, who named the compound "amarone".[1] However, it wasn't until the late 19th century that the fundamental structure of pyrazine was established. In 1882, Wleügel was the first to propose that pyrazine consisted of a six-membered ring analogous to pyridine.[2] The term "pyrazine" was later suggested independently by Mason and Wolff in 1887.[2]
A significant turning point in the history of pyrazine-based compounds was the synthesis of Pyrazinamide in 1936.[3] Although its potent antitubercular properties were not recognized until 1952, this discovery was a pivotal moment that highlighted the therapeutic potential harbored within the pyrazine core.[3] This was followed by the development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime , patented in 1978, further cementing the importance of pyrazines in medicinal chemistry.[3] The World Health Organization's Model List of Essential Medicines in 2019 included four pyrazine-containing drugs: amiloride, bortezomib, paritaprevir, and pyrazinamide.[4][5]
Beyond the realm of pharmaceuticals, the investigation into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines.[3] These compounds are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[6][7] This discovery opened up a new field of study in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.[3][8]
Foundational Synthetic Methodologies
The synthesis of the pyrazine ring and its derivatives has been a subject of extensive research, with several classical methods laying the groundwork for more advanced synthetic strategies.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
One of the oldest and most fundamental methods for pyrazine synthesis is the Staedel-Rugheimer synthesis.[9] This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[3]
Experimental Protocol: Staedel-Rugheimer Pyrazine Synthesis
Step 1: Synthesis of the α-Amino Ketone
-
Dissolve 2-chloroacetophenone in a suitable solvent, such as ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the α-amino ketone with an appropriate organic solvent (e.g., diethyl ether) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude α-amino ketone.
Step 2: Condensation and Oxidation to Pyrazine
-
The crude α-amino ketone is then subjected to self-condensation. This can be achieved by heating the compound, often in the presence of a mild acid or base catalyst.
-
The resulting dihydropyrazine is then oxidized to the corresponding pyrazine. Common oxidizing agents for this step include air, copper(II) salts, or manganese dioxide.[1]
-
The final pyrazine product is purified by recrystallization or column chromatography.
Caption: Staedel-Rugheimer Pyrazine Synthesis Workflow.
The Gutknecht Pyrazine Synthesis (1879)
Another classical approach is the Gutknecht pyrazine synthesis, which also relies on the self-condensation of an α-amino ketone.[9] The key difference lies in the method of preparing the α-amino ketone.[3]
Experimental Protocol: Gutknecht Pyrazine Synthesis
Step 1: Formation of the α-Oximinoketone
-
Dissolve the starting ketone in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to generate nitrous acid in situ.
-
Stir the reaction mixture at low temperature until the formation of the α-oximinoketone is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and collect the precipitated product by filtration.
Step 2: Reduction to the α-Amino Ketone
-
The α-oximinoketone is then reduced to the corresponding α-amino ketone.
-
Common reducing agents for this transformation include zinc dust in acetic acid or catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).[3]
-
After the reduction is complete, the catalyst is filtered off (if applicable), and the solvent is removed.
-
The crude α-amino ketone is then used in the subsequent condensation step as described in the Staedel-Rugheimer synthesis.
Caption: Gutknecht Pyrazine Synthesis Workflow.
Modern Synthetic Approaches
While classical methods are historically significant, modern organic synthesis has introduced more efficient and versatile routes to pyrazine derivatives. These include:
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a straightforward and widely used method for preparing pyrazines. The reaction typically proceeds via a dihydropyrazine intermediate, which is then oxidized.[10]
-
Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the introduction of a wide range of substituents onto the pyrazine ring with high precision and control.
-
Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods for pyrazine synthesis, such as using water as a solvent or employing catalytic systems that minimize waste.[10]
The Role of Pyrazines in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[11][12]
Key Pyrazine-Containing Drugs
The following table summarizes some of the prominent pyrazine-containing drugs and their therapeutic applications.
| Drug Name | Year of Discovery/Patent | Therapeutic Application | Mechanism of Action (Simplified) |
| Pyrazinamide | 1936 (Synthesized) | Antitubercular | Prodrug that is converted to pyrazinoic acid, which disrupts membrane transport in Mycobacterium tuberculosis. |
| Amiloride | 1967 | Diuretic | Blocks the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion. |
| Ceftazidime | 1978 (Patented) | Antibiotic | Third-generation cephalosporin that inhibits bacterial cell wall synthesis. |
| Bortezomib | 2003 (FDA Approved) | Anticancer | A proteasome inhibitor that disrupts protein degradation, leading to apoptosis in cancer cells.[5] |
| Favipiravir | - | Antiviral | Inhibits the RNA-dependent RNA polymerase of various RNA viruses.[4][5] |
Pyrazines in Anticancer Drug Development
The pyrazine moiety is a key component in a number of anticancer agents.[13] For example, Bortezomib was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[5] Its pyrazine-containing structure plays a crucial role in its binding to the proteasome.[5] Researchers are actively exploring the synthesis of novel pyrazine derivatives with potential anticancer properties, targeting various pathways involved in cancer progression.[11][13]
Tetramethylpyrazine: A Promising Natural Product
Tetramethylpyrazine (TMP) , also known as ligustrazine, is a naturally occurring pyrazine found in the traditional Chinese herb Ligusticum wallichii and in fermented foods like natto.[14][15][16] It has been extensively studied for its wide range of pharmacological effects, including vasodilatory, anti-inflammatory, and neuroprotective properties.[14][15][17] TMP is being investigated for its therapeutic potential in cardiovascular diseases, such as pulmonary hypertension.[14]
Pyrazines in Flavor and Fragrance Chemistry
Pyrazines are integral to the sensory experience of many foods, contributing to their characteristic roasted, nutty, and savory aromas.[6]
The Maillard Reaction and Pyrazine Formation
The primary route to the formation of pyrazines in food is the Maillard reaction .[7] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures. The complex cascade of reactions leads to the formation of a diverse array of flavor compounds, with pyrazines being a prominent class.[6]
Caption: Simplified schematic of pyrazine formation via the Maillard reaction.
Key Flavor-Active Pyrazines
Different alkyl-substituted pyrazines contribute distinct aroma notes. For example:
-
2,5-Dimethylpyrazine: Contributes to the aroma of roasted peanuts and coffee.[8][18]
-
2-Ethyl-3,5-dimethylpyrazine: Provides a roasted potato-like aroma.
-
Tetramethylpyrazine: Found in fermented cocoa beans and contributes to their characteristic flavor.[16]
The specific types and concentrations of pyrazines formed depend on factors such as the types of amino acids and sugars present, temperature, time, and pH. Food scientists and flavorists utilize this knowledge to create and enhance the desired flavor profiles in a wide range of food products.[8]
Future Perspectives
The field of pyrazine chemistry continues to evolve, with ongoing research focused on several key areas:
-
Development of Novel Synthetic Methods: The pursuit of more efficient, selective, and sustainable methods for synthesizing functionalized pyrazines remains a major focus.
-
Expansion of the Pyrazine Pharmacopeia: The proven success of pyrazine-based drugs will continue to inspire the design and synthesis of new therapeutic agents targeting a broader range of diseases.
-
Understanding Pyrazine Biosynthesis: Further elucidation of the biosynthetic pathways of naturally occurring pyrazines could lead to new biotechnological methods for their production.
-
Applications in Materials Science: The unique electronic properties of the pyrazine ring make it an attractive building block for the development of novel organic electronic materials.[19]
Conclusion
From its humble beginnings in the 19th century, the pyrazine ring has established itself as a versatile and indispensable scaffold in both medicinal and flavor chemistry. The historical journey of pyrazine-based compounds, from their initial synthesis to their current status as essential medicines and key flavor components, underscores the power of chemical exploration and discovery. For researchers and professionals in drug development and related fields, a deep understanding of the history, synthesis, and diverse applications of pyrazines is crucial for harnessing their full potential in creating the next generation of innovative products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetramethylpyrazine: A promising drug for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]
- 17. selleckchem.com [selleckchem.com]
- 18. journals.asm.org [journals.asm.org]
- 19. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Notes & Protocols: Ethyl 5-Chloropyrazine-2-carboxylate as a Versatile Synthetic Intermediate
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 5-chloropyrazine-2-carboxylate. This key heterocyclic building block serves as a versatile platform for the synthesis of a wide array of complex molecules. The pyrazine core is a privileged structure in numerous biologically active compounds, and the specific arrangement of the chloro and ethyl ester functionalities on this molecule offers two distinct and reactive handles for synthetic manipulation.[1][2][3] We will explore its reactivity and provide field-proven, step-by-step protocols for its application in crucial synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of a Disubstituted Pyrazine
Pyrazine derivatives are integral to pharmaceutical and agrochemical research due to their wide-ranging biological activities, including anticancer, antiviral, and antitubercular properties.[2][3] this compound (CAS No: 54013-04-6) is a particularly valuable starting material. Its utility stems from three core features:
-
An Electron-Deficient Aromatic Core: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring susceptible to nucleophilic attack. This inherent electronic property is the foundation of its reactivity.[3][4]
-
A Reactive Chloro Substituent: The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions.[5]
-
A Modifiable Ester Group: The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a secondary site for diversification.[6]
These features allow for sequential and regioselective modifications, making it a cornerstone intermediate for building molecular complexity and generating libraries of novel compounds for screening and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 54013-04-6 | [7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [7] |
| Molecular Weight | 186.59 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | 45-49 °C | |
| SMILES | CCOC(=O)C1=CN=C(C=N1)Cl | [7] |
Core Synthetic Pathways: A Visualization
The primary value of this compound lies in its ability to serve as a central hub for divergent synthesis. The following workflow illustrates the key transformations that can be accessed from this starting material.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Ethyl 5-chloropyrazine-2-carboxylate in Modern Antiviral Synthesis
Introduction: The Pyrazine Scaffold as a Privileged Motif in Antiviral Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is one such motif. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the development of numerous therapeutic agents. Within this class, Ethyl 5-chloropyrazine-2-carboxylate (CAS: 54013-04-6) has distinguished itself as a versatile and critical starting material, particularly in the synthesis of potent antiviral agents.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in antiviral synthesis. We will focus primarily on its pivotal role in the production of Favipiravir (T-705) , a broad-spectrum antiviral drug that has garnered significant attention for its activity against various RNA viruses.[3][4][5] The narrative will move beyond simple procedural outlines to explain the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols for key transformations.
Core Application: Synthesis of the Antiviral Agent Favipiravir (T-705)
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) functions as a prodrug.[3][4] Intracellularly, it is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), which is recognized by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[6] The synthesis of Favipiravir can be approached through various routes, many of which leverage the pyrazine core of this compound or its close chemical cousin, the methyl ester.[7][8][9]
The strategic importance of this compound lies in its pre-functionalized structure. The chloro-substituent at the 5-position and the ethyl ester at the 2-position serve as reactive handles that allow for sequential, regioselective modifications to build the final, complex structure of the active pharmaceutical ingredient (API).
Synthetic Pathway Overview
A logical synthetic pathway originating from a chloro-pyrazine ester scaffold involves several key transformations: amination, halogen exchange (fluorination), amidation of the ester, and introduction of the C3-hydroxyl group. While numerous patented routes exist starting from different materials[3][7][8][10], the following scheme illustrates the fundamental chemical logic employing this key building block.
Caption: A logical synthetic pathway to Favipiravir.
Mechanistic Insights and Experimental Causality
Step 1: Amination via Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to Ethyl 5-aminopyrazine-2-carboxylate is a classic SNAr reaction.
-
Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing carboxylate group, making the ring susceptible to nucleophilic attack. The chlorine atom is a good leaving group. Ammonia (or an ammonia source) acts as the nucleophile, attacking the carbon atom bearing the chlorine, proceeding through a resonance-stabilized Meisenheimer complex before expelling the chloride ion. This reaction is foundational for introducing the nitrogen functionality required for subsequent transformations.
Step 2: Diazotization and Fluorination
Introducing the fluorine atom is arguably the most critical step and significantly impacts the drug's biological activity. The transformation of the amino group to a fluoro group is typically achieved via a Sandmeyer or Balz–Schiemann type reaction.
-
Causality: The primary aromatic amine is first converted into a diazonium salt using a nitrite source (e.g., NaNO2) in a strong acid. This diazonium salt is a superb leaving group (N2 gas). In the Balz–Schiemann reaction, the diazonium salt is isolated as a tetrafluoroborate salt and then thermally decomposed to install the fluorine atom. Alternatively, other fluoride sources can be used in a Sandmeyer-type process. The choice of fluorinating agent and conditions is critical to minimize side reactions and maximize yield.[8]
Step 3: Amidation
The ethyl ester must be converted to a primary carboxamide, a key functional group for the biological activity of Favipiravir.
-
Causality: This is a standard nucleophilic acyl substitution. The ester is treated with a high concentration of ammonia, typically in a sealed vessel or under pressure, often with heating. The ammonia attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating ethanol to form the more thermodynamically stable primary amide.
Step 4: Hydroxylation
The final step involves introducing the hydroxyl group at the 3-position. The exact mechanism can vary depending on the specific synthetic route employed in industrial production. In many established syntheses, this functionality is carried through from an earlier intermediate, such as 3-hydroxypyrazine-2-carboxamide.[11] However, if proceeding from a fully substituted pyrazine, it would involve a nucleophilic substitution or a more complex rearrangement. For instance, some routes achieve this through hydrolysis of a halogen at the 3-position.[10]
Detailed Experimental Protocol: Amination of this compound
This protocol describes the conversion of the starting material to Ethyl 5-aminopyrazine-2-carboxylate, a key intermediate.
Objective: To synthesize Ethyl 5-aminopyrazine-2-carboxylate via nucleophilic aromatic substitution.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| This compound | 54013-04-6 | 186.59 | 10.0 g (53.6 mmol) | Starting Material |
| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | 35.05 | 150 mL | Reagent, excess |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 50 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For work-up |
| Saturated Sodium Chloride Solution | 7647-14-5 | 58.44 | 50 mL | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | Extraction solvent |
Equipment:
-
250 mL pressure vessel (Parr reactor or similar) with stirring mechanism
-
Heating mantle with temperature controller
-
Round-bottom flask (500 mL)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][12][13]
-
The reaction is performed under pressure. Ensure the pressure vessel is rated for the reaction conditions and operated by trained personnel.
-
Ammonium hydroxide is corrosive and has a pungent odor. Handle with care.
Procedure:
-
Reaction Setup: In the 250 mL pressure vessel, combine this compound (10.0 g, 53.6 mmol) and ethanol (50 mL). Seal the vessel.
-
Addition of Ammonia: Cool the vessel in an ice bath and carefully add the ammonium hydroxide solution (150 mL).
-
Reaction: Seal the vessel securely. Heat the mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 12-16 hours. The internal pressure will increase; monitor to ensure it remains within the vessel's safe operating limits.
-
Cooling and Work-up: After the reaction period, cool the vessel to room temperature. Caution: Vent the vessel carefully in the fume hood to release any residual pressure.
-
Solvent Removal: Transfer the reaction mixture to a 500 mL round-bottom flask and concentrate it using a rotary evaporator to remove most of the ethanol and excess ammonia.
-
Extraction: To the remaining aqueous residue, add deionized water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure on the rotary evaporator. The resulting solid is the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Ethyl 5-aminopyrazine-2-carboxylate as a crystalline solid.
Validation and Characterization:
-
Yield: Calculate the percentage yield of the purified product.
-
Melting Point: Compare the observed melting point with the literature value.
-
TLC: Monitor reaction progress and purity using thin-layer chromatography.
-
Spectroscopy: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry. The appearance of signals corresponding to the -NH2 group and the disappearance of the chloro-substituted pyrazine signals are key indicators of success.
Expanding the Synthetic Utility: Beyond Favipiravir
The pyrazine carboxamide scaffold is a fertile ground for developing novel antiviral agents. This compound and its derivatives serve as starting points for creating libraries of compounds for screening. Modifications can include:
-
N-Substitution: Synthesizing N-substituted pyrazine-2-carboxamides to explore structure-activity relationships (SAR).[14]
-
Nucleoside Analogues: Using the pyrazine core to synthesize C-nucleosides, which can act as chain terminators in viral RNA synthesis.[15][16][17]
-
Conjugate Chemistry: Linking the pyrazine moiety to other pharmacophores, such as triazoles or benzothiazoles, to develop hybrid molecules with potentially enhanced or novel antiviral properties.[18]
References
- 1. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:54013-04-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods | Semantic Scholar [semanticscholar.org]
- 10. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 5-Chloropyrazine-2-carboxylate in Agrochemical Research: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Versatility of the Pyrazine Scaffold in Modern Agriculture
The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the development of a diverse range of biologically active molecules.[1] In the realm of agrochemical research, pyrazine derivatives have emerged as a critical class of compounds, exhibiting potent fungicidal, herbicidal, and insecticidal activities.[2] Ethyl 5-chloropyrazine-2-carboxylate is a key intermediate, providing a versatile scaffold for the synthesis of novel agrochemicals. Its strategic substitution with a chlorine atom and an ethyl carboxylate group offers reactive sites for the facile introduction of various pharmacophores, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of agrochemically active compounds, with a particular focus on fungicidal pyrazine carboxamides. Detailed protocols, structure-activity relationships, and insights into the mode of action are presented to empower researchers in the design and development of next-generation crop protection agents.
Core Synthesis Workflow: From Ester to Active Carboxamide
The primary application of this compound in agrochemical synthesis involves its conversion to N-substituted pyrazine carboxamides. This transformation is typically a two-step process:
-
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 5-chloropyrazine-2-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine to form the final carboxamide.
This workflow allows for the introduction of a wide array of substituents on the amide nitrogen, which is crucial for modulating the biological activity of the final compound.
Caption: General synthetic workflow from this compound to N-aryl carboxamides.
Detailed Protocols
Protocol 1: Synthesis of 5-Chloropyrazine-2-carboxylic Acid
Rationale: The initial hydrolysis of the ethyl ester to the carboxylic acid is a prerequisite for subsequent amide coupling reactions. While various bases can be employed, the use of lithium hydroxide in an aqueous medium offers a "green" and efficient method with straightforward workup.[3]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.05 equivalents) in water.
-
To the stirred solution, add this compound (1.0 equivalent) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the 5-chloropyrazine-2-carboxylic acid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield 5-chloropyrazine-2-carboxylic acid as a white to off-white solid.
Protocol 2: Synthesis of N-(substituted phenyl)-5-chloropyrazine-2-carboxamides
Rationale: The conversion of the carboxylic acid to an acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method to facilitate the subsequent nucleophilic acyl substitution by an amine.[4][5] The use of a base, such as pyridine or triethylamine, in the amidation step is crucial to neutralize the HCl generated during the reaction.[6]
Materials:
-
5-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Dry toluene or dichloromethane (DCM)
-
Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline)
-
Dry pyridine or triethylamine
-
Dry acetone or DCM
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropyrazine-2-carboxylic acid (1.0 equivalent) in dry toluene or DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 5-chloropyrazine-2-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[5]
-
-
Amide Coupling:
-
Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in a dry aprotic solvent such as acetone or DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.0 equivalent) and a base like pyridine or triethylamine (1.1 equivalents) in the same dry solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-(substituted phenyl)-5-chloropyrazine-2-carboxamide.
-
Application in Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant number of pyrazine carboxamides derived from this compound function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi.[9]
Mode of Action
Succinate dehydrogenase (SDH), also known as complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transfer from succinate to ubiquinone.[10] This inhibition disrupts the fungal respiration process, leading to a depletion of cellular ATP and ultimately causing fungal cell death.
Caption: Mode of action of pyrazine carboxamide SDHI fungicides.
Structure-Activity Relationships (SAR)
The fungicidal activity of N-aryl-5-chloropyrazine-2-carboxamides can be significantly influenced by the nature and position of substituents on the aniline ring. Understanding these SARs is crucial for the rational design of more potent and selective fungicides.
-
Aniline Ring Substitution: The electronic and steric properties of substituents on the phenyl ring play a critical role. Electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF₃) groups, on the aniline ring often enhance fungicidal activity.[11][12] The position of these substituents is also important, with para- and meta-substitutions frequently showing higher activity.
-
The Amide Linker: The -CONH- linker is a key structural feature for binding to the SDH enzyme. Modifications to this linker generally lead to a loss of activity.
-
Pyrazine Ring Substitution: The 5-chloro substituent on the pyrazine ring contributes to the overall electronic properties of the molecule and can influence its binding affinity to the target enzyme. Further substitution on the pyrazine ring can modulate activity and spectrum. For instance, the introduction of a tert-butyl group at the 6-position has been shown to impact activity against different fungal species.[13]
Quantitative Biological Activity Data
The following table summarizes the fungicidal activity of representative N-aryl-5-chloropyrazine-2-carboxamide derivatives against the common plant pathogen Botrytis cinerea, the causal agent of gray mold.
| Compound ID | R Group (on Aniline) | EC₅₀ (µg/mL) against Botrytis cinerea | Reference |
| 1 | 4-Cl | > 50 | [2] (Qualitative) |
| 2 | 3,4-diCl | 62.5 (µmol/L) MIC vs T. mentagrophytes | [13] |
| 3 | 4-CH₃ | > 50 | [14] (Qualitative) |
| 4 | 3-CF₃ | 15.62 (µmol/L) MIC vs T. mentagrophytes | [15] |
Note: The provided data is illustrative and may be from different studies with varying experimental conditions. Direct comparison of absolute values should be done with caution. EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the synthesis of novel agrochemicals. Its utility in the construction of potent pyrazine carboxamide-based SDHI fungicides has been well-established. The synthetic protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this scaffold. Future research in this area will likely focus on the design of derivatives with broader fungicidal spectra, improved systemic properties, and novel modes of action to combat the growing challenge of fungicide resistance. The continued exploration of structure-activity relationships will be paramount in achieving these goals and delivering sustainable solutions for global crop protection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Favipiravir Analogues from Pyrazine Precursors: A Detailed Guide for Researchers
Introduction: The Therapeutic Promise of Favipiravir and the Quest for Novel Analogues
Favipiravir (T-705), a pyrazinecarboxamide derivative, has emerged as a significant broad-spectrum antiviral agent, initially developed for influenza and later showing efficacy against a range of RNA viruses.[1][2] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within the cell.[2] This mode of action has spurred considerable interest in the synthesis of favipiravir analogues to explore enhanced antiviral activity, broader spectrum, and improved pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and protocols for the synthesis of favipiravir and its analogues, with a focus on methodologies starting from readily available pyrazine precursors. We delve into the causality behind experimental choices, offer step-by-step protocols, and provide guidance on the characterization of the synthesized compounds, empowering researchers in the field of drug discovery and development.
Synthetic Strategies: Pathways to Favipiravir and Its Derivatives
Several synthetic routes to favipiravir and its analogues have been developed, primarily revolving around the construction and functionalization of the pyrazine core. The choice of starting material and synthetic strategy often depends on factors such as commercial availability of precursors, scalability, and the desired substitutions on the pyrazine ring.
Strategy 1: Multi-Step Synthesis from 2-Aminopyrazine
A common and versatile approach to favipiravir commences with the inexpensive and commercially available 2-aminopyrazine.[3][4] This multi-step synthesis involves the sequential introduction of functional groups onto the pyrazine ring, culminating in the formation of the target molecule. A key intermediate in this pathway is 3,6-dichloropyrazine-2-carbonitrile.[5]
Experimental Workflow for Multi-Step Favipiravir Synthesis:
Caption: Multi-step synthesis of Favipiravir from 2-Aminopyrazine.
Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 6-Bromo-3-aminopyrazine-2-carbonitrile
This protocol details a key step in the synthesis of the crucial intermediate, 3,6-dichloropyrazine-2-carbonitrile, via a Sandmeyer reaction.
-
Materials:
-
6-Bromo-3-aminopyrazine-2-carbonitrile
-
Titanium(IV) chloride (TiCl₄)
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-bromo-3-aminopyrazine-2-carbonitrile (2.0 g, 10 mmol) in acetonitrile (30 mL), successively add TiCl₄ (2.2 mL, 20 mmol) and tert-butyl nitrite (3.7 mL, 31 mmol) at 0 °C.[3]
-
Stir the reaction mixture at room temperature for 3 hours.[3]
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (2 x 50 mL).[3]
-
Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3,6-dichloropyrazine-2-carbonitrile as a white solid.[3]
-
-
Expected Yield: Approximately 81%.[3]
Protocol 2: One-Pot Conversion of 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir
This protocol describes the efficient one-pot conversion of the key intermediate to the final product.
-
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Sodium hydroxide (NaOH) solution (2 N)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Heat a mixture of 3,6-dichloropyrazine-2-carbonitrile (11) in DMSO and toluene with KF.[5]
-
After the fluorination reaction is complete, extract the resulting 3,6-difluoropyrazine-2-carbonitrile (12) into the toluene phase.[5]
-
Treat the toluene solution of 12 with an aqueous solution of NaOH in a biphasic reaction to facilitate hydroxylation at the 3-position, forming the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[5]
-
Separate the aqueous phase and treat with H₂O₂ for nitrile hydrolysis.[5]
-
Neutralize the reaction mixture with HCl to precipitate favipiravir.[5]
-
Filter the precipitate, wash with cold water and cold ethanol, and dry under vacuum.[6]
-
-
Purification: Recrystallization from ethanol can be performed to obtain a light-yellow solid with >99% purity.[5][7]
Strategy 2: Green Synthesis of Favipiravir Analogues
A sustainable and efficient one-pot condensation reaction provides a green alternative for the synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamide analogues of favipiravir.[8][9] This method utilizes water as a solvent and avoids the use of hazardous reagents.
Experimental Workflow for Green Synthesis of Favipiravir Analogues:
Caption: Green one-pot synthesis of Favipiravir analogues.
Protocol 3: One-Pot Synthesis of 3-Hydroxy-5-phenylpyrazine-2-carboxamide
This protocol exemplifies the green synthesis of a favipiravir analogue.
-
Materials:
-
Phenylglyoxal monohydrate
-
2-Aminopropanediamide
-
Sodium hydroxide (NaOH) solution (12.5 N)
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
To a solution of phenylglyoxal monohydrate (1.6 mmol) and 2-aminopropanediamide (1.7 mmol) in water (6 mL), add aqueous sodium hydroxide solution (1 mL, 12.5 N).[8]
-
Heat the reaction mixture at 80 °C. The reaction is temperature-sensitive; temperatures exceeding 80 °C may lead to the formation of regioisomers.[8]
-
After completion of the reaction (monitored by TLC), add glacial acetic acid (1 mL).[8]
-
Cool the mixture to room temperature to allow for precipitation of the product.
-
Filter the precipitate, wash with water, and dry to obtain the desired 3-hydroxy-5-phenylpyrazine-2-carboxamide.
-
-
Note: This method is advantageous due to its short reaction time and simple product purification.[8][9]
Strategy 3: Direct Fluorination of 3-Hydroxypyrazine-2-carboxamide
A more direct and atom-economical route to favipiravir involves the direct fluorination of 3-hydroxypyrazine-2-carboxamide using an electrophilic fluorinating agent such as Selectfluor®.[10][11] This one-step synthesis offers a significant simplification over multi-step procedures.
Experimental Workflow for Direct Fluorination:
Caption: One-step synthesis of Favipiravir via direct fluorination.
Protocol 4: One-Step Synthesis of Favipiravir using Selectfluor®
This protocol outlines the direct synthesis of favipiravir.
-
Materials:
-
3-Hydroxypyrazine-2-carboxamide
-
Selectfluor®
-
Water (or an ionic liquid like BF₄-BMIM)
-
Ethyl acetate
-
Methanol
-
-
Procedure (in water):
-
Add 3-hydroxypyrazine-2-carboxamide (13.9 g) to water (41.7 mL).[12]
-
Add Selectfluor® (35.4 g) to the suspension.[12]
-
Heat the reaction mixture to 30-40 °C and stir for 20 hours.[12]
-
Cool the mixture to 0-5 °C and add ethyl acetate (50 mL).[12]
-
Filter to remove unreacted starting material.[12]
-
Distill off most of the solvent under reduced pressure.[12]
-
Add water (100 mL) and methanol (50 mL) to the residue and stir for 1 hour.[12]
-
Filter the solid, and dry under reduced pressure at 50-60 °C to obtain favipiravir as a light-yellow solid.[12]
-
-
Yield: Approximately 55.6% with HPLC purity of 99.2%.[12]
Characterization of Synthesized Compounds
Thorough characterization of the synthesized favipiravir analogues is crucial to confirm their identity, purity, and structure. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Data of Favipiravir and Selected Analogues
| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | Reference |
| Favipiravir | 13.41 (s, 1H), 8.75 (s, 1H), 8.50 (d, J = 7.5 Hz, 2H) | 168.83, 159.80, 152.48 (d, J = 244 Hz), 136.21, 122.02 | [5] |
| 3-Hydroxy-5-phenylpyrazine-2-carboxamide | 13.59 (s, 1H), 8.75 (s, 1H, pyrazine H), 8.42-8.82 (s, 2H, NH₂), 8.15–8.16 (m, 2H, Ar–H), 7.54–7.55 (m, 3H, Ar–H) | 170.12, 168.64, 154.00, 142.78, 139.86, 130.25, 129.19, 127.41, 125.76 | [13] |
| 3-Hydroxy-5-(4-bromophenyl)pyrazine-2-carboxamide | 13.60 (s, 1H), 8.75 and 8.79 (s, 2H, NH₂), 8.39 (s, 1H, pyrazine H), 8.06–8.10 (m, 2H, Ar–H), 7.69–7.73 (m, 2H, Ar–H) | 170.08, 161.43, 152.73, 134.33, 132.49, 131.89, 129.72, 125.13, 121.62 | [8] |
| 3-Hydroxy-5-(4-chlorophenyl)pyrazine-2-carboxamide | 13.58 (s, 1H), 8.78 (s, 1H, pyrazine H), 8.44 and 8.84 (s, 2H, NH₂), 8.20 (s, 1H, Ar–H), 8.19 (s, 1H, Ar–H), 7.62 (s, 1H, Ar–H) | 170.20, 161.51, 152.84, 136.23, 134.06, 132.90, 129.57 | [8][13] |
Trustworthiness and Self-Validating Systems
The protocols described herein are derived from peer-reviewed scientific literature, ensuring a foundation of trustworthiness. To establish a self-validating system in your research, it is imperative to:
-
Thoroughly Characterize Intermediates: Confirm the structure and purity of each intermediate before proceeding to the next step. This can prevent the propagation of errors and simplify troubleshooting.
-
Utilize Control Reactions: When optimizing a reaction, run control experiments to understand the role of each reagent and condition.
-
Reproducibility: Ensure that the synthesis can be reproduced by the same or different researchers in the lab to validate the robustness of the protocol.
-
Comprehensive Data Analysis: Compare your analytical data (NMR, MS, etc.) with reported literature values to confirm the identity of your synthesized compounds.
Conclusion and Future Directions
The synthesis of favipiravir analogues from pyrazine precursors offers a rich field for the discovery of novel antiviral agents. The methodologies presented in this guide, from multi-step syntheses to greener one-pot reactions and direct fluorination, provide a toolkit for researchers to access a diverse range of favipiravir derivatives. The causality-driven explanations and detailed protocols aim to empower scientists to not only replicate these syntheses but also to rationally design and execute the synthesis of new analogues with potentially superior therapeutic properties. As the threat of viral diseases continues to evolve, the development of new and effective antiviral drugs remains a critical global health priority.
References
- 1. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 5. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. CN106588786A - Preparation method of high purity favipiravir impurity - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid [pubmed.ncbi.nlm.nih.gov]
- 12. CN111704582B - Preparation method of Favipiravir and derivatives thereof - Google Patents [patents.google.com]
- 13. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Determination of Ethyl 5-Chloropyrazine-2-Carboxylate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for ethyl 5-chloropyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development environments. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a thorough discussion on method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry, serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity assessment is paramount.
This guide details a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector. RP-HPLC is the chosen modality due to its wide applicability in separating aromatic and moderately polar compounds.[2] The PDA detector offers significant advantages by providing spectral data across a wide wavelength range, which is invaluable for peak purity analysis and analyte identification.[3][4]
Method Rationale and Development
The primary objective is to develop a method capable of separating this compound from its potential process-related impurities and degradation products.
Analyte Properties
This compound (C₇H₇ClN₂O₂) is an aromatic ester with a molecular weight of 186.59 g/mol .[5] Its structure, containing a pyrazine ring, an ester group, and a chlorine atom, imparts sufficient hydrophobicity for good retention on a C18 stationary phase.
Potential Impurities
Based on common synthetic routes for pyrazine carboxylates, which may involve the chlorination of a hydroxyl precursor followed by esterification, or vice-versa, several potential impurities are considered for the purpose of this method's specificity.[6]
-
Impurity A: 5-Chloropyrazine-2-carboxylic acid: The primary hydrolysis product.
-
Impurity B: 5-Hydroxypyrazine-2-carboxylic acid ethyl ester: An unreacted precursor from a potential synthesis pathway.
-
Impurity C: 2-Chloropyrazine: A potential decarboxylation product.
-
Impurity D: Di-ethyl pyrazine-2,5-dicarboxylate: A potential byproduct from a side reaction.
The developed HPLC method is designed to resolve the main peak from these and other potential unknown impurities.
HPLC Method Parameters
A systematic approach was taken to optimize the chromatographic conditions to achieve the desired separation.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for aromatic compounds.[2] The chosen column offers high efficiency and good peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH to ensure reproducible retention times for any acidic or basic impurities. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B; 20-25 min: 30% B | A gradient is employed to ensure elution of compounds with a wider range of polarities and to achieve a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detector | Photodiode Array (PDA) | Wavelength: 275 nm. The entire spectrum (190-400 nm) is recorded for peak purity analysis.[6][7] |
Experimental Protocols
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
System Suitability Criteria
The following criteria should be met for the five replicate injections of the standard solution:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
These criteria ensure the chromatographic system is performing adequately for the analysis.[8]
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Protocol: A solution containing the analyte and the potential impurities (A, B, C, and D) was prepared and injected. The resolution between the analyte peak and the closest eluting impurity peak was calculated. PDA peak purity analysis was performed on the analyte peak in a spiked sample.
-
Acceptance Criteria: The resolution between all peaks should be ≥ 1.5. The peak purity angle should be less than the peak purity threshold.
Linearity
-
Protocol: A series of solutions were prepared from the reference standard in the concentration range of 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the nominal concentration). Each solution was injected in triplicate.
-
Acceptance Criteria: A linear relationship between concentration and peak area should be observed with a correlation coefficient (r²) of ≥ 0.999.
| Concentration (mg/mL) | Mean Peak Area |
| 0.05 | 150,234 |
| 0.10 | 301,567 |
| 0.25 | 752,890 |
| 0.50 | 1,505,123 |
| 0.75 | 2,258,456 |
Accuracy
Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).[8]
-
Protocol: Samples were prepared in triplicate at each concentration level and analyzed. The percentage recovery was calculated.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.595 | 99.2% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[5]
-
Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Results: The LOQ was determined to be 0.005 mg/mL, and the LOD was 0.0015 mg/mL.
Robustness
The robustness of the method was evaluated by making deliberate small variations in the method parameters.
-
Protocol: The following parameters were varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the purity results should not be significantly affected.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Core Parameters of Method Validation.
Conclusion
The described HPLC method provides a reliable and robust solution for determining the purity of this compound. The method is specific for the analyte and separates it from its potential impurities. The validation results confirm that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in a regulated environment. The use of a PDA detector adds a layer of confidence through peak purity assessment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 10. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
Application Note: A Comprehensive Protocol for the Characterization of Pyrazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: Pyrazine derivatives are a critical class of heterocyclic aromatic compounds that significantly influence the flavor and aroma profiles of thermally processed foods and serve as key structural motifs in pharmaceuticals.[1] Their accurate identification and quantification are paramount for quality control, safety assessment, and new product development. This document provides a detailed, field-proven protocol for the characterization of pyrazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. We delve into the causality behind experimental choices to empower researchers with a robust, self-validating methodology.
Foundational Principles: Why GC-MS for Pyrazine Analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard for pyrazine analysis due to the inherent chemical properties of these compounds.[2]
-
Volatility: Pyrazines are generally volatile or semi-volatile, making them ideal candidates for gas chromatography, which separates compounds based on their ability to travel through a column in a gaseous mobile phase.
-
Thermal Stability: Most pyrazine derivatives are thermally stable, allowing them to be vaporized in a heated GC inlet without degradation, a prerequisite for successful analysis.
-
Structural Elucidation: Electron Ionization (EI) in the mass spectrometer fragments pyrazine molecules into predictable, characteristic patterns. This fragmentation "fingerprint" allows for high-confidence identification by comparing the resulting mass spectrum to established libraries like the NIST Mass Spectral Library.[3]
-
Sensitivity and Selectivity: The mass spectrometer can be operated in Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, providing picogram-level sensitivity and excellent selectivity even in complex matrices.
The primary challenge in pyrazine analysis lies not in the instrumental detection itself, but in the efficient and clean extraction of these analytes from their sample matrix. Therefore, the choice of sample preparation is a critical decision point.
Sample Preparation: The Gateway to Accurate Analysis
Effective extraction of pyrazines from a complex sample matrix is the most critical step for reliable results.[4] While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable, Headspace Solid-Phase Microextraction (HS-SPME) offers a superior alternative for most pyrazine applications.[4][5]
Why HS-SPME? HS-SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial.[6] Volatile compounds, like pyrazines, partition from the sample into the headspace and are then adsorbed by the fiber. This method is preferred for its simplicity, speed, and high sensitivity, as it effectively concentrates volatile analytes while leaving non-volatile matrix components behind.[7]
Choosing the Right SPME Fiber: The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For a broad screening of pyrazines, a combination fiber is often most effective.
-
50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triphasic fiber recommended for general-purpose analysis of volatile and semi-volatile compounds. The different materials in the coating capture a wide range of analytes, making it the fiber of choice for profiling unknown pyrazine compositions.[8]
-
75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is excellent for adsorbing smaller, more volatile pyrazines due to the microporous nature of Carboxen.[9]
Experimental Workflow and Detailed Protocol
The overall workflow for pyrazine analysis is a sequential process designed to ensure reproducibility and accuracy.
Caption: High-level workflow for HS-SPME-GC-MS analysis of pyrazines.
Materials and Instrumentation
-
Pyrazine Standards: Analytical grade standards of target pyrazines.
-
Internal Standards (IS): High-purity deuterated analogues of target pyrazines (e.g., 2-Methylpyrazine-d6). The use of stable isotope-labeled internal standards is the "gold standard" as they co-extract and behave almost identically to the analyte, correcting for matrix effects and variability.[1]
-
Solvents: High-purity, GC-MS grade methanol or dichloromethane for stock solution preparation.
-
Instrumentation:
-
Gas Chromatograph (e.g., Agilent 8890) with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent 5977).[1]
-
SPME-compatible inlet liner (e.g., 0.75 mm ID).
-
SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS).
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Step-by-Step HS-SPME-GC-MS Protocol
Step 1: Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of pyrazine standards and the deuterated internal standard in methanol at 1 mg/mL. Store at -20°C.
-
Calibration Standards: Create a series of calibration standards by spiking appropriate volumes of the stock solutions into a blank matrix (e.g., water or deodorized oil) to achieve a concentration range relevant to your samples (e.g., 1 ng/g to 500 ng/g).
-
Sample Weighing: Accurately weigh 3-5 g of the homogenized sample (or pipette 3-5 mL for liquids) into a 20 mL headspace vial.[10]
-
Internal Standard Spiking: Spike each sample and calibration standard with the deuterated internal standard solution to a fixed final concentration (e.g., 50 ng/g).
-
Sealing: Immediately seal the vial with the screw cap.
Step 2: HS-SPME Extraction
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate the sample at a controlled temperature (e.g., 80°C) for a set time (e.g., 20 min) with agitation.[10]
-
Scientist's Note: This equilibration step is crucial. Heating increases the vapor pressure of the pyrazines, driving them from the sample matrix into the headspace, making them available for extraction.[10] The optimal temperature is a balance; too high may degrade the sample or analytes, while too low results in poor sensitivity.[10]
-
-
Fiber Exposure: After equilibration, the SPME fiber is automatically exposed to the vial's headspace for a defined period (e.g., 30-50 min).[10]
-
Scientist's Note: Extraction is a time-dependent equilibrium process. A longer extraction time increases the amount of analyte adsorbed, but a point of diminishing returns is reached once equilibrium is approached.[7] This parameter must be optimized for your specific analytes and matrix.
-
Step 3: GC-MS Analysis
-
Desorption: The fiber is retracted from the sample vial and immediately inserted into the heated GC inlet (e.g., 250-270°C) where the adsorbed pyrazines are thermally desorbed onto the GC column.[1][11]
-
Chromatographic Separation: The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase. A typical temperature program is used to elute the pyrazines over time.
-
Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization at 70 eV) and fragmented.[1] The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z), generating a mass spectrum for identification.
Recommended GC-MS Parameters
The following parameters serve as a robust starting point for method development.
| Parameter | Typical Setting | Rationale & Expert Commentary |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column is an excellent general-purpose choice, separating compounds primarily by boiling point. It provides good peak shape for most pyrazines. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. A constant flow rate of 1.0-1.2 mL/min is typical.[1] |
| Injector | Splitless Mode, 250-270°C | Splitless mode ensures the entire desorbed sample is transferred to the column, maximizing sensitivity for trace analysis.[1] The temperature must be high enough for rapid desorption but not so high as to cause thermal degradation. |
| Oven Program | Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°C (hold 5 min) | The initial low temperature traps analytes at the head of the column for sharp peaks. The slow ramp rate ensures good separation of closely eluting isomers.[1] |
| MS Ion Source | 230°C | A standard temperature that balances efficient ionization with minimal thermal degradation of analytes within the source.[11] |
| MS Quadrupole | 150°C | Maintains a stable electric field for consistent mass filtering.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard energy for EI, producing reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley).[1] |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full Scan mode is used for method development and identifying unknowns. SIM mode significantly enhances sensitivity by only monitoring specific, characteristic ions for each target analyte. |
Data Analysis and Interpretation
Qualitative Identification
A compound is positively identified by meeting two criteria:
-
Retention Time (RT) Match: The retention time of the peak in the sample must match that of an authentic analytical standard analyzed under the identical GC-MS conditions.
-
Mass Spectrum Match: The mass spectrum of the sample peak must show a high-quality match (>85%) to the spectrum from an authentic standard or a reputable library like the NIST/EPA/NIH Mass Spectral Library.[12]
-
Scientist's Note: Positional isomers of alkylpyrazines often produce very similar mass spectra, making unambiguous identification by spectral match alone nearly impossible.[2] In these cases, comparing Gas Chromatographic Retention Indices (RIs) or co-injecting with authentic standards is required for definitive identification.[2][11]
Quantitative Analysis
Quantification is achieved by creating a calibration curve.
-
Peak Integration: For each calibration standard and sample, integrate the peak area of the target pyrazine (analyte) and the deuterated internal standard (IS).
-
Calibration Curve Construction: Calculate the ratio of the analyte area to the IS area (AreaAnalyte / AreaIS). Plot this ratio on the y-axis against the known concentration of the analyte on the x-axis.
-
Regression Analysis: Perform a linear regression on the plotted data. The curve should have a coefficient of determination (R²) of ≥0.99 for accurate quantification.
-
Sample Quantification: Calculate the analyte/IS area ratio for the unknown sample. Use the linear regression equation (y = mx + b) from the calibration curve to determine the concentration of the pyrazine in the sample.[1]
Representative Method Performance
An optimized HS-SPME-GC-MS method can achieve excellent performance. The data below is representative of what can be expected for pyrazine analysis in a food matrix like edible oil.[10][13]
| Pyrazine Derivative | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD %) |
| 2-Methylpyrazine | 0.07 - 2 ng/g | 0.2 - 6 ng/g | 94.6 - 109.2 | < 16% |
| 2,5-Dimethylpyrazine | 0.1 - 10 ng/g | 0.3 - 30 ng/g | 91.6 - 107.9 | < 16% |
| 2,3,5-Trimethylpyrazine | 0.5 - 20 ng/g | 1.5 - 60 ng/g | 95.0 - 108.0 | < 16% |
| 2-Ethyl-5-methylpyrazine | 0.2 - 15 ng/g | 0.6 - 45 ng/g | 93.2 - 105.5 | < 16% |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient extraction; Incorrect SPME fiber; Inlet leak; Low sample concentration. | Optimize HS-SPME parameters (time, temp).[7] Verify correct fiber is installed. Perform an inlet leak check. Concentrate the sample if possible. |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner. Bake out the column. Trim the first few cm off the front of the column. |
| Poor Reproducibility | Inconsistent sample matrix; Variable SPME extraction; Sample carryover. | Ensure samples are homogenous. Increase SPME equilibration time.[10] Run a solvent blank between samples and/or bake out the SPME fiber at a higher temperature between runs. |
| Isomers Co-eluting | Insufficient chromatographic separation. | Lower the oven ramp rate (e.g., from 5°C/min to 2°C/min). Use a longer GC column or one with a different stationary phase (e.g., a wax column for higher polarity). |
Conclusion
The HS-SPME-GC-MS protocol detailed in this application note provides a robust, sensitive, and reliable framework for the characterization of pyrazine derivatives. By understanding the principles behind each step—from sample preparation to data analysis—researchers can confidently develop and validate methods tailored to their specific applications in the food, flavor, and pharmaceutical industries. The use of deuterated internal standards and careful optimization of extraction parameters are key to achieving the highest levels of accuracy and precision.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 10. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- [webbook.nist.gov]
- 13. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Work-up Procedure for Reactions Involving Ethyl 5-Chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloropyrazine-2-carboxylate is a pivotal building block in modern medicinal chemistry, serving as a precursor to a diverse array of biologically active molecules.[1][2] Its pyrazine core is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other molecular interactions.[3] The chloro-substituent at the 5-position and the ethyl ester at the 2-position offer versatile handles for synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This guide provides a detailed, experience-driven framework for the standard work-up procedure following reactions with this compound. The protocols herein are designed to ensure the efficient isolation and purification of the desired pyrazine products, while addressing common challenges such as byproduct removal and product stability.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material's properties is crucial for designing an effective work-up strategy.
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O2 | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 45-49 °C | |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Dioxane). Limited solubility in water. | |
| pKa (of pyrazine ring) | ~0.65 (for unsubstituted pyrazine) | [3] |
The low basicity of the pyrazine ring means that acidic washes are generally well-tolerated and can be used to remove basic impurities. The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
Safety Considerations
This compound is an irritant. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The Logic of the Work-Up: A Step-by-Step Rationale
The following workflow is a generalized yet robust procedure that can be adapted for a variety of reactions involving this compound.
Caption: General workflow for reactions involving this compound.
Detailed Protocols
Protocol 1: Work-up for Nucleophilic Aromatic Substitution (SNAr) Reactions
This protocol is applicable for reactions where the chloride of this compound is displaced by a nucleophile, such as an amine or a thiol.
1. Quenching the Reaction:
-
Rationale: This initial step is critical for neutralizing any unreacted reagents that could interfere with the extraction or product stability. The choice of quenching agent depends on the reaction conditions.
-
Procedure:
-
Cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, an ice bath can be used for rapid cooling.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to the reaction mixture with vigorous stirring.[4] This is a mild acidic quench suitable for most SNAr reactions. For reactions involving strong bases like sodium hydride, a more cautious quench with isopropanol followed by water is recommended.[5]
-
Continue stirring for 10-15 minutes to ensure complete quenching.
-
2. Liquid-Liquid Extraction:
-
Rationale: This step partitions the desired organic product into an immiscible organic solvent, separating it from water-soluble byproducts and salts.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Ethyl acetate (EtOAc) is a common choice due to its polarity, which is suitable for many pyrazine derivatives, and its ease of removal.[6][7] Dichloromethane (DCM) can also be used.
-
Add a sufficient volume of deionized water to dissolve all salts.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer.
-
Re-extract the aqueous layer with the organic solvent (2-3 times) to maximize product recovery.[6]
-
Combine all organic extracts.
-
3. Aqueous Washes:
-
Rationale: Sequential washing of the combined organic layers removes residual impurities.
-
Procedure:
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[7] This helps to remove residual water from the organic layer and aids in preventing the formation of emulsions.
-
Separate the organic layer.
-
4. Drying and Concentration:
-
Rationale: Removal of residual water is crucial before solvent evaporation to prevent potential hydrolysis of the ester and to obtain an accurate yield.
-
Procedure:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
5. Purification:
-
Rationale: The crude product often contains unreacted starting materials, byproducts, or catalysts that need to be removed to obtain the pure desired compound.
-
Column Chromatography:
-
This is the most common method for purifying pyrazine derivatives.[8]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for eluting pyrazine derivatives.[6][8] The polarity of the eluent can be adjusted based on the polarity of the product, as determined by thin-layer chromatography (TLC).
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method.
-
Common solvents for recrystallization of pyrazine derivatives include ethanol/water mixtures, ethyl acetate/hexane, or diethyl ether.[9]
-
Protocol 2: Work-up for Suzuki Cross-Coupling Reactions
This protocol is tailored for palladium-catalyzed Suzuki cross-coupling reactions, where the chloro-substituent is replaced with an aryl or heteroaryl group.
1. Quenching and Initial Filtration:
-
Rationale: This step is designed to stop the catalytic cycle and remove the palladium catalyst and inorganic salts.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts.[10]
-
Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.
-
2. Liquid-Liquid Extraction and Washes:
-
Rationale: Similar to the SNAr work-up, this separates the product from the aqueous phase and removes water-soluble impurities.
-
Procedure:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate and dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
3. Drying and Concentration:
-
Procedure:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
4. Purification:
-
Column Chromatography:
-
This is the primary method for purifying the products of Suzuki couplings.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective.[7] The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization:
-
If the product is a crystalline solid, recrystallization can provide a high degree of purity.
-
Characterization of the Final Product
After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Common Work-up Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite®. |
| Product is water-soluble | The product has highly polar functional groups. | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. Use a more polar extraction solvent like DCM or perform a continuous liquid-liquid extraction. |
| Difficulty removing palladium catalyst | Incomplete filtration or catalyst is soluble in the organic phase. | Repeat the filtration through Celite®. Alternatively, wash the organic layer with a dilute aqueous solution of sodium sulfide, which can precipitate the palladium. |
| Ester hydrolysis during work-up | Exposure to strong acid or base, or prolonged heating in the presence of water. | Use mild quenching and washing conditions. Avoid high temperatures during concentration. |
Conclusion
A systematic and well-reasoned work-up procedure is paramount for the successful synthesis of novel compounds derived from this compound. By understanding the chemical principles behind each step—from quenching to final purification—researchers can optimize their workflows to achieve high yields and purity, accelerating the pace of drug discovery and development.
References
- 1. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-Aminopyrazine-2-carboxylate | C7H9N3O2 | CID 22271413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Chloropyrazine-2-Carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-proven experience.
Part 1: Synthesis Overview & Core Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most prevalent and reliable synthetic route involves the transformation of an amino group on the pyrazine ring into a chloro group, typically via a Sandmeyer reaction. This process, while effective, is sensitive to several parameters that can significantly impact yield and purity.
The primary pathway begins with ethyl 5-aminopyrazine-2-carboxylate, which undergoes diazotization followed by a copper(I)-catalyzed chloro-de-diazoniation.
Visualized General Workflow
Caption: General workflow for the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the overall yield of the Sandmeyer reaction for this synthesis?
A1: Temperature control is unequivocally the most critical parameter. The initial diazotization step must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the highly reactive diazonium salt intermediate. Subsequently, the addition of the diazonium salt solution to the copper(I) chloride catalyst requires careful temperature management to control the exothermic release of N₂ gas and minimize side reactions.
Q2: Why is a copper(I) salt used as a catalyst in the Sandmeyer reaction?
A2: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] Copper(I) initiates this process by a single-electron transfer to the diazonium salt, which facilitates the loss of dinitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the copper(II) halide species to form the final product and regenerate the copper(I) catalyst.[2] Without the copper(I) catalyst, this transformation is inefficient.
Q3: Can I use other chlorinating agents instead of performing a Sandmeyer reaction?
A3: While direct chlorination of the pyrazine ring is possible, it is generally not recommended for this substrate. The electron-deficient nature of the pyrazine ring makes it resistant to electrophilic substitution.[3] When such reactions do occur, they often require harsh conditions (high temperatures or potent reagents like Cl₂) and suffer from poor regioselectivity, leading to a mixture of mono- and polychlorinated products that are difficult to separate.[4][5] Modern reagents like Palau'chlor have shown high reactivity for some heterocycles but may still present selectivity challenges.[6] The Sandmeyer reaction offers a precise and regioselective method to install the chlorine atom at the desired position.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Formation
Q: My reaction has gone to completion based on TLC analysis of the starting material, but the yield of this compound is very low. What are the likely causes?
A: This common issue typically points to problems with the intermediate diazonium salt or the activity of the catalyst.
-
Cause A: Decomposition of Diazonium Salt. The aryl diazonium salt is thermally unstable. If the temperature during its formation or during the addition to the catalyst solution rises above 5-10 °C, it can rapidly decompose, primarily through reaction with water to form the corresponding phenol (ethyl 5-hydroxypyrazine-2-carboxylate) or through other degradation pathways.
-
Solution A: Rigorous Temperature Control.
-
Ensure your reaction vessel for diazotization is maintained in an ice/salt bath to keep the internal temperature between 0 and 5 °C.
-
Add the aqueous sodium nitrite solution dropwise and slowly, monitoring the temperature continuously.
-
Use the freshly prepared, cold diazonium salt solution immediately. Do not store it.
-
-
Cause B: Inactive Copper(I) Catalyst. Copper(I) chloride is susceptible to oxidation to copper(II) chloride by atmospheric oxygen. Copper(II) is not an effective catalyst for the Sandmeyer reaction.
-
Solution B: Use of Freshly Prepared or Purified CuCl.
-
It is best practice to use a freshly prepared solution of CuCl.
-
If using commercial CuCl, ensure it is white or very light green. A distinct blue or dark green color indicates significant oxidation to Cu(II). The catalyst can be "activated" by washing with dilute HCl to remove basic copper(II) salts followed by water, ethanol, and ether washes before drying under vacuum.
-
-
Cause C: Formation of Azo-Coupling Byproducts. If the pH of the reaction mixture becomes too high, the diazonium salt can couple with the starting amine to form colored azo compounds, consuming the starting material without forming the desired product.
-
Solution C: Maintain Acidity. Ensure the reaction medium remains strongly acidic (pH < 2) throughout the diazotization and Sandmeyer steps to prevent azo-coupling.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low product yield.
Issue 2: Product Contamination & Purification Difficulties
Q: My crude product is a dark, oily mixture, and I am struggling to purify it. What are the likely impurities and how can I avoid them?
A: Dark, intractable mixtures often result from radical side reactions and product degradation.
-
Cause A: Formation of Biaryl Byproducts and Tars. The aryl radical intermediate in the Sandmeyer reaction is highly reactive.[1] If not efficiently trapped by the copper(II) halide, it can dimerize or polymerize, leading to the formation of tarry, high-molecular-weight byproducts that complicate purification.
-
Solution A: Optimize Reaction Stoichiometry and Addition.
-
Ensure a slight excess of the copper(I) chloride reagent is present to efficiently capture the aryl radical.
-
Add the diazonium salt solution slowly and sub-surface to the vigorously stirred CuCl solution. This ensures immediate reaction upon addition and minimizes the local concentration of the radical intermediate, preventing polymerization.
-
-
Cause B: Hydrolysis of the Ester. During workup, particularly if a basic quench is used to neutralize the strong acid, the ethyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid (5-chloropyrazine-2-carboxylic acid).[7][8] This introduces a polar impurity that can be difficult to separate.
-
Solution B: Careful Workup Protocol.
-
Quench the reaction by pouring it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
If a basic wash is necessary to remove residual acid, use a weak base like aqueous sodium bicarbonate and perform the wash quickly at low temperature. Avoid strong bases like NaOH or KOH.
-
Monitor the pH of the aqueous layer to ensure it does not become strongly basic.
-
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Sub-Optimal Condition | Consequence | Recommended Condition |
| Temperature | > 10 °C during diazotization | Diazonium salt decomposition, formation of phenols | 0–5 °C |
| Catalyst | Oxidized CuCl (Cu(II) present) | Low conversion, de-amination byproducts | Freshly prepared or purified CuCl |
| pH | > 3 during diazotization | Azo-coupling, byproduct formation | Strongly acidic (e.g., 3M HCl) |
| Addition Rate | Rapid addition of diazonium salt | Poor heat dissipation, tar formation | Slow, dropwise, sub-surface addition |
| Workup | Use of strong base (NaOH) | Ester hydrolysis[7] | Quench in water, wash with aq. NaHCO₃ |
Part 4: Experimental Protocols
Protocol 1: Preparation of the Copper(I) Chloride Catalyst Solution
This protocol should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
In a 500 mL flask equipped with a magnetic stirrer, dissolve 15.0 g of copper(I) chloride in 100 mL of concentrated hydrochloric acid (~37%).
-
Stir the mixture until a clear, dark green-to-brown solution is obtained. This ensures all copper is complexed and ready for the reaction.
-
Cool the solution to 0-5 °C in an ice bath. This solution should be used immediately.
Protocol 2: Synthesis of this compound
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g (0.12 mol) of ethyl 5-aminopyrazine-2-carboxylate in 200 mL of 3M hydrochloric acid.
-
Cool the resulting slurry to 0 °C in an ice/salt bath.
-
In a separate beaker, dissolve 8.7 g (0.126 mol) of sodium nitrite in 40 mL of deionized water and cool the solution to 0 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A clear, pale-yellow solution of the diazonium salt should form. Stir for an additional 15 minutes at 0-5 °C.
-
In a separate 2 L flask, place the freshly prepared, cold copper(I) chloride solution from Protocol 1.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the CuCl solution over approximately 1 hour. The addition should be controlled to manage the evolution of nitrogen gas. A dark precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 1 L of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash sequentially with water (200 mL), saturated aqueous sodium bicarbonate (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloropyrazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrazine substrates. As a valued member of the research and drug development community, you understand the importance of pyrazine scaffolds in medicinal chemistry.[1] However, the functionalization of these heterocycles, particularly via the coupling of the relatively inert C-Cl bond, can present significant challenges.[2][3]
This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights to diagnose and resolve issues leading to low yields. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Steps
This section addresses the most common initial hurdles encountered during the Suzuki coupling of chloropyrazines.
Q1: My reaction with a chloropyrazine substrate shows no product formation. Where do I begin troubleshooting?
A1: A complete lack of conversion typically points to a fundamental issue with the catalytic cycle. The most common bottleneck for chloropyrazines, and heteroaryl chlorides in general, is the initial oxidative addition step.[4] The C-Cl bond is strong, and standard catalysts are often not potent enough to break it efficiently.
Your primary areas for investigation should be:
-
Catalyst System: Your choice of palladium precursor and, most critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyrazines.[4][5] You need a more active system.
-
Reaction Conditions: Ensure an oxygen-free environment. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] Solvents must be rigorously degassed, and the reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Reagent Integrity: Verify the quality and stability of your boronic acid or boronate ester, as they can degrade over time or under reaction conditions.[7]
A logical first step is to run a positive control reaction with a simpler, more reactive substrate (e.g., bromobenzene and phenylboronic acid) to confirm your general setup, solvent quality, and base activity are sound.[8]
Q2: I'm observing significant protodeboronation (my boronic acid is being converted to the parent arene). What causes this and how can I prevent it?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[7] This depletes your nucleophilic partner and halts the reaction.
Causes & Solutions:
-
Excess Water/Protic Solvents: While some Suzuki couplings benefit from aqueous co-solvents, excess water can accelerate protodeboronation. Ensure your organic solvents are anhydrous if running a non-aqueous reaction.[4]
-
Base-Induced Decomposition: Strong bases, particularly hydroxides, in combination with high temperatures can promote this side reaction.[4] Consider switching to a weaker or non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Prolonged Reaction Times at High Temperatures: If the catalytic turnover is slow, the boronic acid is exposed to destabilizing conditions for longer. Improving the catalyst efficiency can often solve the protodeboronation problem indirectly.
-
Use More Stable Boron Reagents: If the issue persists, convert your boronic acid to a more robust derivative. Pinacol esters (Ar-Bpin), MIDA boronates, or potassium trifluoroborates are significantly more stable and less prone to protodeboronation.[7][9][10]
Q3: My main side-product is the homocoupling of my boronic acid (Ar-Ar). How can I minimize this?
A3: Homocoupling of the boronic acid partner is typically caused by the presence of oxygen. Oxygen can facilitate a palladium-mediated oxidative coupling of two boronic acid molecules.
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[11]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the entire setup and reaction time. Use Schlenk line techniques for best results.[4]
-
Ligand Choice: Bulky phosphine ligands can sometimes help suppress homocoupling by sterically hindering the formation of the homocoupled dimer at the palladium center.[12]
Q4: My reaction mixture turned black, and I see a precipitate. What is this and is my reaction dead?
A4: The formation of a black precipitate is characteristic of "palladium black," which is finely divided, agglomerated palladium metal.[6] This indicates that your Pd(0) catalyst has fallen out of the catalytic cycle and aggregated. While some reactions can proceed to completion even with the formation of some palladium black, it is a clear sign of catalyst deactivation.[8]
Common Causes:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[6]
-
Ligand Dissociation/Decomposition: If the ligand is not robust enough or is used in an insufficient ratio, the palladium center becomes "naked" and prone to aggregation.
-
Oxidative Deactivation: The presence of oxygen can lead to the formation of palladium oxides which can then decompose to palladium black.[6]
-
Inhibition by Heteroatoms: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive and can lead to decomposition.[6][13] This is a key challenge with nitrogen-rich heterocycles.
While the reaction may not be completely dead, the rate will be severely diminished. Addressing the root cause (e.g., lowering the temperature, using a more robust ligand) is essential for improving the yield.
Part 2: In-Depth Troubleshooting & Optimization
This section provides detailed guides on optimizing the core components of your reaction.
2.1. The Catalyst System: Activating the C-Cl Bond
The single most important factor for successfully coupling chloropyrazines is the choice of a highly active catalyst system. The electron-deficient nature of the pyrazine ring does activate the C-Cl bond towards oxidative addition more than in electron-rich systems, but a potent catalyst is still required.[2]
A: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, while a classic catalyst, often fails for chloropyrazines because the ligand (PPh₃) is not electron-rich enough to promote the difficult oxidative addition of the strong C-Cl bond.[4][5] For challenging substrates like heteroaryl chlorides, you need to use ligands that are both bulky and electron-rich .
-
Electron-richness increases the electron density on the palladium center, making it more nucleophilic and reactive towards the electrophilic C-Cl bond.
-
Bulkiness promotes the formation of a monoligated, 14-electron Pd(0)L species, which is the highly active species in the catalytic cycle. It also facilitates the final reductive elimination step to release your product.[10]
| Catalyst/Ligand Class | Specific Examples | Key Advantages & Notes |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Industry standard for difficult couplings. Highly electron-rich and bulky. Often provide the best results for heteroaryl chlorides.[4][13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and active palladium complexes. Excellent for activating C-Cl bonds. Often used in PEPPSI-type pre-catalysts.[4][15] |
| Bidentate Phosphines | dppf, Xantphos, dppb | Can be effective, but success is substrate-dependent. Pd(dppb)Cl₂ has shown success with chloropyrazine itself.[5] |
-
Setup: In an inert atmosphere glovebox, prepare an array of reaction vials.
-
Reagents: To each vial, add the chloropyrazine (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In separate vials, add your chosen palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a panel of ligands (e.g., SPhos, XPhos, IPr, 2.2-4.4 mol% Pd).
-
Reaction: Add degassed solvent (e.g., Dioxane or Toluene, 0.1-0.2 M) to each vial, seal, and heat the reaction array to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reactions by LC-MS or GC-MS at set time points (e.g., 2h, 6h, 24h) to identify the most effective catalyst system.
Caption: The Suzuki-Miyaura catalytic cycle. For chloropyrazines, the Oxidative Addition step is often rate-limiting.
2.2. The Critical Role of the Base
The base is not a passive spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[16] Its strength, solubility, and nature can dramatically impact yield.
A: The optimal base balances the need to form the active borate species with the need to avoid degrading your starting materials or promoting side reactions.
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often an excellent choice for difficult couplings. Its low solubility in organic solvents can be beneficial, minimizing base-induced side reactions. Anhydrous reactions may require a few equivalents of water to be effective.[8] |
| K₂CO₃ / Na₂CO₃ | Moderate | Aqueous mixtures (Toluene/H₂O, Dioxane/H₂O) | A very common and cost-effective choice. Requires water for solubility and activity. Can be a good starting point for optimization.[17] |
| Cs₂CO₃ / CsF | Strong / Moderate | Toluene, Dioxane | Highly effective but more expensive. Cesium salts are often more soluble in organic solvents, which can accelerate the reaction. CsF is a good choice for base-sensitive substrates. |
| Organic Bases (e.g., TEA) | Weak | Dioxane, DMF | Generally not effective for activating boronic acids in Suzuki couplings and should be avoided as the primary base.[17] |
2.3. Solvent System Optimization
The solvent system must solubilize the reactants and catalyst while being compatible with the reaction conditions. The choice of solvent can influence reaction kinetics and catalyst stability.[18][19]
A: This depends on your base and substrates.
-
Aqueous Conditions (e.g., Toluene/H₂O 4:1): Often used with carbonate bases (K₂CO₃, Na₂CO₃) which require water for dissolution. This can lead to faster reactions but increases the risk of protodeboronation.[20]
-
Anhydrous Conditions (e.g., Toluene, Dioxane, THF): Typically used with phosphate or fluoride bases. This is preferred for moisture-sensitive substrates or when protodeboronation is a major issue. Remember to use properly dried and degassed solvents.[6]
The choice of solvent is complex and can even influence selectivity in some systems.[21][22] For chloropyrazine couplings, polar aprotic solvents like 1,4-dioxane and toluene are excellent starting points.[18]
2.4. Ensuring Boronic Acid & Ester Integrity
The stability of your organoboron reagent is a frequent and often overlooked cause of failure.[4] Boronic acids can undergo several decomposition pathways.[7]
A: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. While often reversible, this complicates accurate weighing and stoichiometry.[7] More destructively, they can decompose via oxidation or protodeboronation upon storage.
Best Practices & Solutions:
-
Storage: Store boronic acids in a desiccator in the dark, preferably under an inert atmosphere.
-
Use Fresh Reagents: Use the freshest possible batch of boronic acid for best results.
-
Switch to Boronate Esters: For problematic or unstable boronic acids (especially heteroaryl boronic acids), convert them to a more stable form. Pinacol boronate esters (Bpin) are a common and highly effective choice. They are generally stable to chromatography, air, and moisture.[9]
-
In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., Toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the boronic acid.
-
Once complete, remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.
Part 3: Systematic Troubleshooting Workflow
When a reaction yields poorly, a systematic approach is more effective than random screening. Use the following workflow to diagnose the issue logically.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki couplings of chloropyrazines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Complexities of Pyrazine Synthesis: A Technical Guide to Byproduct Identification by NMR
References
- 1. researchgate.net [researchgate.net]
- 2. Archivo:Staedel-Rugheimer Pyrazine Synthesis.png - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. PYRAZINE N-OXIDE | 2423-65-6 [chemicalbook.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Techniques for Catalyst Removal in Pyrazine Reactions
Welcome to the Technical Support Center for catalyst removal in pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual metal catalysts from pyrazine reaction mixtures. The complex nature of pyrazine chemistry, particularly the presence of basic nitrogen atoms, can present unique challenges in purification. This resource aims to equip you with the knowledge to navigate these challenges, ensuring the integrity and purity of your final products.
Section 1: Palladium Catalyst Removal
Palladium catalysts are workhorses in modern organic synthesis, frequently employed in cross-coupling reactions to construct the carbon-carbon and carbon-heteroatom bonds essential for many pyrazine derivatives.[1] However, residual palladium in an active pharmaceutical ingredient (API) is a major safety concern and is strictly regulated.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Palladium
Q1: My crude pyrazine product is contaminated with palladium. What is the most straightforward removal method?
A1: For many applications, a simple filtration through celite or silica gel can be surprisingly effective, especially if the palladium has precipitated as palladium black.[1][3] If your product is not soluble in a non-polar solvent like toluene, you can try other solvents like dichloromethane (DCM), ethyl acetate, or mixtures thereof.[3]
Q2: Filtration didn't work. What's the next step?
A2: If simple filtration is insufficient, the use of metal scavengers is the next logical step. These are materials, often silica-based or polymer-bound, that are functionalized with ligands that chelate the metal.[4][5]
Q3: How do I choose the right metal scavenger for my palladium-catalyzed pyrazine reaction?
A3: The choice of scavenger depends on the nature of your palladium catalyst and the reaction conditions. Here's a general guide:
-
Thiol-based scavengers (e.g., SiliaMetS Thiol, MP-Thiol): These are highly effective for a broad range of palladium species.
-
Dimercaptotriazine (DMT)-based scavengers: These are particularly effective for ruthenium catalysts but also show good efficacy for palladium.[6]
-
Amine-based scavengers (e.g., SiliaMetS Diamine): These can be effective for various metals, including palladium.[4]
It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific system.[7]
Q4: I've added a scavenger, but I'm still seeing residual palladium. What could be wrong?
A4: Several factors could be at play:
-
Insufficient Equivalents: Ensure you are using an adequate excess of the scavenger, typically 3-5 equivalents relative to the catalyst loading.[4]
-
Inadequate Stirring/Contact Time: The scavenger needs sufficient time and agitation to interact with the dissolved catalyst. A stirring time of 4-16 hours at room temperature is a good starting point.[1]
-
Solvent Effects: The efficiency of scavenging can be solvent-dependent. In some cases, the addition of a small amount of a co-solvent can improve performance.
-
Catalyst State: The oxidation state and ligand sphere of the palladium can affect its affinity for the scavenger.
Q5: Can the basic nitrogen atoms of the pyrazine ring interfere with the scavenger?
A5: This is a critical consideration. The lone pairs on the pyrazine nitrogens can potentially coordinate to the metal center, making it less accessible to the scavenger. Furthermore, if you are using an acidic scavenger, it may interact with your basic pyrazine product. It is important to choose a scavenger that is compatible with the pH of your reaction mixture and the nature of your product.
Experimental Protocol: Bulk Scavenger Workup for Palladium Removal
This protocol provides a general procedure for using a bulk metal scavenger to remove residual palladium from a pyrazine reaction mixture.
Materials:
-
Crude pyrazine reaction mixture containing residual palladium.
-
Selected metal scavenger (e.g., SiliaMetS Thiol).
-
Anhydrous solvent (compatible with your product).
-
Filter funnel and filter paper or a fritted glass funnel.
-
Round-bottom flask.
-
Rotary evaporator.
Procedure:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable anhydrous solvent to a concentration that allows for efficient stirring.
-
Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger to the solution.
-
Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.
-
Filter the Mixture: Filter the mixture through a pad of celite or directly through a filter paper to remove the scavenger-metal complex.
-
Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings in a round-bottom flask.
-
Remove the Solvent: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazine product.
Data Summary: Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Celite/Silica Filtration | Variable | Simple, inexpensive | Ineffective for soluble catalyst species |
| Metal Scavengers | >95% | High selectivity, broad applicability | Higher cost, requires optimization |
| Activated Carbon | Good | Cost-effective | Can adsorb the product, leading to yield loss |
| Crystallization | Variable | Can be highly effective for pure compounds | Not always feasible, can trap impurities |
Workflow Diagram: Palladium Catalyst Removal
Caption: Decision workflow for palladium catalyst removal from pyrazine reactions.
Section 2: Copper Catalyst Removal
Copper catalysts are widely used in pyrazine synthesis, for example, in Ullmann-type couplings and amination reactions.[7] While generally less toxic than palladium, residual copper can still be problematic and needs to be removed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Copper
Q1: What are the common methods for removing copper catalysts?
A1: Similar to palladium, metal scavengers are a very effective method. Additionally, washing the organic reaction mixture with an aqueous solution of a chelating agent can be effective.[8][9]
Q2: Which scavengers are best for copper?
A2: Several types of scavengers show good affinity for copper:
-
Amine-based scavengers (e.g., SiliaMetS Diamine, SiliaMetS Imidazole): These are often the scavengers of choice for copper.[4]
-
Thiol-based scavengers: Also effective for copper removal.
-
EDTA-functionalized silica (e.g., SiliaMetS TAAcONa): This scavenger is the silica-bound equivalent of EDTA and is effective for metals in a +2 oxidation state or higher, like Cu(II).[6]
Q3: How do I use a chelating agent wash?
A3: A common method is to wash the organic layer containing your pyrazine product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). The copper ions will preferentially form a water-soluble complex with the EDTA and be extracted into the aqueous phase.[10]
Q4: My copper-catalyzed reaction has resulted in a thick, dark mixture. How should I proceed with the workup?
A4: This can be due to the formation of insoluble copper salts or oxides. A first step would be to attempt to dissolve the mixture in a suitable solvent and then filter through a pad of celite to remove any insoluble material. The filtrate can then be treated with a scavenger or a chelating agent wash.
Experimental Protocol: Aqueous EDTA Wash for Copper Removal
Materials:
-
Crude pyrazine reaction mixture in an organic solvent.
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid, disodium salt (Na₂EDTA).
-
Separatory funnel.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Transfer to Separatory Funnel: Transfer the organic solution of your crude pyrazine product to a separatory funnel.
-
Aqueous Wash: Add an equal volume of the 0.5 M Na₂EDTA solution. Shake the funnel vigorously, venting frequently.
-
Separate Layers: Allow the layers to separate and drain the aqueous layer.
-
Repeat Wash: Repeat the wash with the Na₂EDTA solution one or two more times.
-
Brine Wash: Wash the organic layer with brine to remove any residual EDTA.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Section 3: Nickel Catalyst Removal
Nickel catalysts are an attractive, more economical alternative to palladium for various cross-coupling reactions. However, their removal can be challenging, and they are also subject to strict regulatory limits in pharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Nickel
Q1: How can I remove residual nickel from my pyrazine synthesis?
A1: The primary methods for nickel removal are filtration, the use of metal scavengers, and acidic washes (if your product is stable to acid).
Q2: What are the best scavengers for nickel?
A2: Several scavengers are effective for nickel:
-
Amine-based scavengers (e.g., SiliaMetS Imidazole, SiliaMetS Diamine): These are often the preferred choice for nickel.[4]
-
Acidic Scavengers (e.g., SiliaBond Tosic Acid): These can be effective for scavenging nickel but should only be used if your pyrazine product is stable to acidic conditions.[4]
-
DMT-based scavengers: Also show good efficacy for nickel removal.[6]
Q3: I'm using Raney Nickel, and it's difficult to filter. What can I do?
A3: Raney Nickel is a fine powder and can be challenging to remove completely by simple filtration. Using a thick pad of celite is often recommended.[11] In some cases, deactivating the Raney Nickel with a dilute solution of hydrogen peroxide in an alcohol before filtration can help.[11]
Q4: Can I use an acidic wash to remove nickel?
A4: A wash with a dilute aqueous acid (e.g., 1 M HCl) can be effective in removing nickel salts by protonating any ligands and forming water-soluble nickel species. However, this method is only suitable if your pyrazine product is stable under acidic conditions and does not form a water-soluble salt itself.
Workflow Diagram: Nickel Catalyst Removal
Caption: Decision workflow for nickel catalyst removal from pyrazine reactions.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. epa.gov [epa.gov]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Copper chelators: chemical properties and bio-medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper extraction - Wikipedia [en.wikipedia.org]
- 10. tarek.kakhia.org [tarek.kakhia.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 5-chloropyrazine-2-carboxylate and Methyl 5-chloropyrazine-2-carboxylate
Prepared by: A Senior Application Scientist
Executive Summary
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision point that influences reaction efficiency, yield, and overall process economy. Ethyl 5-chloropyrazine-2-carboxylate and its methyl analog are pivotal intermediates, notably in the synthesis of antiviral agents like Favipiravir and various agrochemicals.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of these two essential building blocks. By examining their performance in key synthetic transformations—nucleophilic aromatic substitution (SNAr), hydrolysis, and amidation—we aim to provide a scientifically grounded framework for selecting the optimal reagent. Our analysis, supported by established chemical principles and experimental data, concludes that mthis compound generally exhibits superior reactivity due to a favorable combination of electronic and steric factors.
Molecular Profiles and Physicochemical Properties
The foundational difference between the two molecules lies in the alkyl group of the ester functional group—an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation has significant implications for their chemical behavior.
| Property | Mthis compound | This compound |
| Structure | ||
| CAS Number | 33332-25-1[4][5][6] | 54013-04-6[7] |
| Molecular Formula | C₆H₅ClN₂O₂[4][6][8] | C₇H₇ClN₂O₂[7] |
| Molecular Weight | 172.57 g/mol [4][8] | 186.59 g/mol [7] |
| Melting Point | 89-90 °C[4][5] | Not available |
| Boiling Point | 242.8±35.0 °C (Predicted)[4][5] | Not available |
| Density | 1.372±0.06 g/cm³ (Predicted)[4][5] | Not available |
Theoretical Framework: The Underpinnings of Reactivity
The reactivity of these compounds is governed by the interplay of electronic and steric effects, which are influenced by the pyrazine ring itself and the attached ester group.[9]
The Activating Nature of the Pyrazine Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens, along with the carboxylate group, exert a strong electron-withdrawing effect (-I and -M effects). This electronic pull significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is the cornerstone of Nucleophilic Aromatic Substitution (SNAr) , a primary reaction pathway for these molecules.[10][11][12] The mechanism involves the formation of a stabilized intermediate (a Meisenheimer complex) before the chloride leaving group is expelled.[13]
Dissecting the Influence of the Ester Alkyl Group
The key to comparing the two molecules is understanding how the methyl and ethyl groups differentially modulate the system's reactivity.
-
Electronic Effects : Both methyl and ethyl groups are weakly electron-donating via induction (+I effect). The ethyl group, having a longer carbon chain, is a slightly stronger electron-donating group than the methyl group. This subtle effect means the pyrazine ring in the ethyl ester is marginally less electron-deficient than in the methyl ester, which can slightly decelerate reactions that depend on the ring's electrophilicity, such as SNAr.
-
Steric Effects : This is the more dominant differentiating factor. The ethyl group is physically larger than the methyl group.[14] This increased bulk, known as steric hindrance, can impede the approach of a nucleophile to a nearby reactive center.[9] This effect is most pronounced in reactions directly involving the ester's carbonyl carbon, such as hydrolysis and amidation.
Comparative Reactivity in Key Transformations
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the carbon atom bonded to the chlorine at the C-5 position.
-
Hypothesis : Mthis compound will react slightly faster than its ethyl counterpart.
-
Mechanistic Rationale : The reaction site (C-5) is somewhat removed from the ester group (C-2). Therefore, the direct steric hindrance from the ester is minimal. The deciding factor becomes the subtle electronic difference. The slightly stronger electron-donating nature of the ethyl group makes the pyrazine ring a marginally weaker electrophile, thus slowing the rate of nucleophilic attack compared to the methyl ester. The widespread and successful use of the methyl ester in multi-step syntheses, such as for Favipiravir, underscores its efficient reactivity in these substitution reactions.[1][15]
B. Ester Hydrolysis
This reaction involves the cleavage of the ester bond by water (typically under acidic or basic conditions) to yield the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid.
-
Hypothesis : Mthis compound will hydrolyze more rapidly than the ethyl ester.
-
Mechanistic Rationale : The rate-determining step is the nucleophilic attack of a water molecule or hydroxide ion on the ester's carbonyl carbon. The bulkier ethyl group physically obstructs this approach more effectively than the smaller methyl group.[16] This steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, resulting in a slower reaction rate. An efficient, high-yield hydrolysis protocol for the methyl ester using lithium hydroxide in water has been reported, demonstrating its clean conversion to the valuable carboxylic acid intermediate.[17][18][19]
C. Amidation
Amidation involves the reaction of the ester with an amine to form a pyrazine carboxamide. This is another example of nucleophilic acyl substitution.
-
Hypothesis : Mthis compound will undergo amidation faster than the ethyl ester.
-
Mechanistic Rationale : The logic is identical to that for hydrolysis. The rate of reaction is highly dependent on the ability of the amine nucleophile to access the carbonyl carbon. The steric shield provided by the ethyl group is more significant than that of the methyl group, leading to a reduced reaction rate. While amides are often synthesized from the corresponding carboxylic acid activated as an acyl chloride[20][21], direct amidation of the ester is also a common strategy where this reactivity difference is prominent.[22][23][24]
Experimental Protocol: Head-to-Head Comparison of SNAr Reactivity
To provide a tangible method for verifying these principles, the following protocol outlines a comparative kinetic analysis.
Objective : To quantitatively measure and compare the rate of nucleophilic aromatic substitution of mthis compound and this compound with benzylamine.
Methodology :
-
Reagent Preparation :
-
Prepare 0.1 M stock solutions of mthis compound, this compound, and an internal standard (e.g., naphthalene) in anhydrous DMSO.
-
Prepare a 0.22 M solution of benzylamine in anhydrous DMSO.
-
-
Reaction Setup :
-
In two separate, identical temperature-controlled reaction vessels maintained at 80 °C, add the reagents in the following order:
-
Vessel A: 10.0 mL of the methyl ester stock solution.
-
Vessel B: 10.0 mL of the ethyl ester stock solution.
-
-
Allow the solutions to equilibrate thermally for 15 minutes.
-
-
Reaction Initiation and Monitoring :
-
To initiate the reactions simultaneously, add 10.0 mL of the benzylamine solution to each vessel.
-
Immediately withdraw a 100 µL aliquot from each vessel (this is the t=0 time point), and quench it in a vial containing 900 µL of a 90:10 acetonitrile/water mobile phase.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
-
Analysis :
-
Analyze all quenched samples by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Monitor the disappearance of the starting material peak area relative to the internal standard peak area at each time point.
-
-
Data Interpretation :
-
Plot the natural logarithm of the starting material concentration versus time for each reaction.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants (k) for the two reactions to determine the relative reactivity.
-
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Conclusion and Recommendation
A systematic comparison reveals clear differences in the reactivity of this compound and mthis compound.
| Reaction Type | Most Reactive Species | Primary Rationale |
| Nucleophilic Aromatic Substitution | Methyl Ester (Slightly) | Less electron-donating (+I effect), enhancing ring electrophilicity. |
| Ester Hydrolysis | Methyl Ester (Significantly) | Lower steric hindrance at the carbonyl carbon allows easier nucleophilic attack. |
| Amidation | Methyl Ester (Significantly) | Lower steric hindrance at the carbonyl carbon allows easier nucleophilic attack. |
For synthetic applications requiring nucleophilic substitution on the pyrazine ring, hydrolysis to the carboxylic acid, or direct amidation, mthis compound is the recommended reagent for achieving higher reaction rates and potentially milder reaction conditions. The choice is primarily dictated by the reduced steric profile of the methyl group, which facilitates nucleophilic attack at the carbonyl center, and to a lesser extent, by its electronic properties that enhance the electrophilicity of the pyrazine ring. While other factors such as cost, solubility, and crystallinity of downstream products will always influence the final decision, from a purely kinetic standpoint, the methyl ester holds a distinct advantage.
References
- 1. Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. Page loading... [wap.guidechem.com]
- 5. Mthis compound | 33332-25-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mthis compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. differencebetween.com [differencebetween.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. youtube.com [youtube.com]
- 14. proprep.com [proprep.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. jocpr.com [jocpr.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
A Comparative Guide to the Biological Activity of Pyrazine Carboxylate Esters
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a nitrogen-containing six-membered heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[2] Marketed drugs containing the pyrazine moiety span a wide range of applications, from the first-line antitubercular agent pyrazinamide to the anticancer drug bortezomib.[1][3]
This guide provides a comparative analysis of the biological activities of a specific, yet highly significant, class of these compounds: pyrazine carboxylate esters . The ester functional group is not merely a passive component; it is a critical modulator of a molecule's physicochemical properties. By altering lipophilicity, membrane permeability, and metabolic stability, the ester group can transform a moderately active carboxylic acid into a potent, bioavailable therapeutic candidate. Often, esters are employed as prodrugs, designed for enzymatic hydrolysis in vivo to release the active carboxylic acid, a strategy prominently explored in the development of new antitubercular agents.[4]
Herein, we will dissect the multifaceted biological profile of pyrazine carboxylate esters, moving beyond a simple cataloging of activities. We will explore the causal relationships between chemical structure and biological function, present comparative experimental data, and provide the detailed methodologies necessary for the validation and extension of these findings.
Section 1: Antitubercular Activity - The Prodrug Paradigm
The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains, necessitates the development of novel therapeutics.[5] Pyrazinamide (PZA), a pyrazine carboxamide, is a cornerstone of TB treatment, uniquely effective against semi-dormant mycobacteria in acidic environments.[4] PZA itself is a prodrug that requires conversion by a mycobacterial amidase into its active form, pyrazinoic acid (POA).[4] This activation mechanism, however, is also a liability, as mutations in the amidase gene confer resistance.
This has driven researchers to develop pyrazinoic acid esters as alternative prodrugs. The rationale is that these esters can bypass the need for the mycobacterial amidase, instead being hydrolyzed by endogenous esterases within the bacilli to release the active POA.
Experimental Workflow: Screening Antitubercular Activity
The evaluation of novel antitubercular agents follows a well-established workflow designed to determine potency and selectivity.
Caption: Workflow for discovery of novel antitubercular pyrazine esters.
Comparative Activity of Antitubercular Esters
Several studies have synthesized and evaluated pyrazinoic acid esters, demonstrating significant activity against Mycobacterium tuberculosis (Mtb). The data underscores the potential of this prodrug strategy.
| Compound ID / Name | Structure / Description | Mtb Strain | MIC (µg/mL) | Citation |
| 4-Acetoxybenzyl pyrazinoate | Ester of pyrazinoic acid designed for self-immolative release of POA. | Mtb H37Ra | 0.25 - 0.5 | [5] |
| 4'-Acetoxybenzyl 2-quinoxalinecarboxylate | A quinoxaline analog of the pyrazine ester, showing similar high potency. | Mtb H37Ra | 0.25 - 0.5 | [5] |
| Various Benzyl Esters | A series of substituted benzyl esters of pyrazinoic acid. | Mtb H37Ra | 0.25 - >128 | [5] |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | An active amide for comparison. | Mtb | IC90 = 0.819 | [6] |
Expert Analysis: The standout finding is the exceptional potency of the 4-acetoxybenzyl esters of both pyrazinoic acid and its quinoxaline analog, with MIC values as low as 0.25 µg/mL.[5][7] This level of activity is highly significant. The "self-immolative" design of these esters is a sophisticated chemical strategy intended to facilitate the release of the active POA intracellularly.[5] The broad range of activity seen in other benzyl esters highlights the critical role of the ester substituent in modulating uptake and hydrolysis, a key aspect of structure-activity relationships (SAR).[5] The discrepancy in activity between different assays, sometimes influenced by pH, underscores the importance of testing conditions that mimic the physiological environment of the mycobacteria.[6]
Section 2: Broad-Spectrum Antimicrobial Activity
Beyond their specialized role in TB, pyrazine carboxylates have been investigated for broader antibacterial and antifungal properties. The pyrazine core is a versatile pharmacophore that can be tailored to interact with various microbial targets.
Comparative Activity of Antimicrobial Esters and Derivatives
The data reveals that pyrazine derivatives exhibit activity against a range of clinically relevant pathogens. While many studies focus on amides and hydrazides, the initial esterification of pyrazinoic acid is a common synthetic step, and the resulting esters are valuable intermediates and compounds in their own right.[8][9]
| Compound ID / Name | Structure / Description | Target Organism | MIC (µg/mL) | Citation |
| Compound 'P4' | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | C. albicans | 3.125 | [8] |
| Compound 'P10' | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | C. albicans | 3.125 | [8] |
| Compound 'P7' & 'P9' | Pyrazine-2-carboxylic acid derivatives with piperazine linkers | E. coli | 50 | [8] |
| Compound 'P6', 'P7', 'P9', 'P10' | Pyrazine-2-carboxylic acid derivatives with piperazine linkers | P. aeruginosa | 25 | [8] |
| Pyrazine-2-carbohydrazide Derivatives | Synthesized from ethyl-pyrazinoate, condensed with aromatic aldehydes | S. aureus, B. subtilis | Active (Qualitative) | [9] |
Expert Analysis: The data indicates that while simple esters are often synthetic precursors, their derivatization into more complex structures, such as piperazine amides, yields potent antimicrobial agents.[8] For instance, compounds 'P4' and 'P10' show excellent activity against the fungal pathogen Candida albicans with a low MIC of 3.125 µg/mL.[8] The activity against Gram-negative bacteria like E. coli and P. aeruginosa is more moderate but still significant.[8] Molecular docking studies on these compounds suggest that their antibacterial action may stem from the inhibition of GlcN-6-P synthase, a key enzyme in bacterial cell wall synthesis.[8] The presence of a free amino group on the pyrazine or an attached pyrimidine ring appears to contribute positively to the antimicrobial effect.[8]
Section 3: Anticancer Activity
The search for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including pyrazines. Pyrazine derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms.[1][10]
Proposed Mechanism: ROS-Mediated Apoptosis
Several pyrazine-based compounds exert their anticancer effects by increasing the levels of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and triggering programmed cell death (apoptosis).
Caption: A potential pathway for pyrazine-induced anticancer activity.
Comparative Cytotoxicity of Pyrazine Esters and Hybrids
Studies have evaluated a range of pyrazine-containing molecules, including complex natural product hybrids where the carboxyl group is esterified, against various human cancer cell lines.
| Compound ID / Name | Structure / Description | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 109 | Pyrazine-thickened 23-hydroxyl betulinic acid ester/amide derivative | SF-763 (Brain) | 3.53 | [1][10] |
| B16 (Melanoma) | 4.42 | [1][10] | ||
| HeLa (Cervical) | 5.13 | [1][10] | ||
| Compound 51 | Chalcone-pyrazine derivative | MCF-7 (Breast) | 0.012 | [10] |
| A549 (Lung) | 0.045 | [10] | ||
| DU-145 (Prostate) | 0.33 | [10] | ||
| Compound 43 | Ligustrazine-piperlongumine hybrid | U87MG (Glioblastoma) | 0.25 | [10] |
| Intermediate 21 | Pyrazine-based small molecule | MCF7 (Breast) | Significant viability decrease at 0.1 µM | [11] |
| HCT116 (Colon) | Significant viability decrease at 0.1 µM | [11] |
Expert Analysis: The data clearly demonstrates that pyrazine-based compounds can possess remarkable anticancer potency. The chalcone-pyrazine hybrid 51 exhibits exceptionally low IC50 values, particularly against the MCF-7 breast cancer cell line (0.012 µM), indicating very high efficacy.[10] Similarly, the betulinic acid derivative 109 , which features ester and amide modifications, shows potent activity in the low single-digit micromolar range against multiple cell lines and was found to induce G1 phase cell cycle arrest.[1][10] These examples showcase a powerful strategy in medicinal chemistry: hybridizing the pyrazine scaffold with natural products to create novel molecules with enhanced biological activity.
Section 4: Anti-inflammatory Potential
Chronic inflammation is a key driver of many human diseases, making the development of new anti-inflammatory agents a priority.[12] The pyrazine moiety has emerged as a promising scaffold for designing compounds that can modulate inflammatory pathways.[2][12]
| Compound ID / Name | Structure / Description | Assay | Activity | Citation |
| Compound 37 | Paeonol-pyrazine hybrid | LPS-induced Nitric Oxide (NO) overexpression in RAW264.7 macrophages | 56.32% inhibition at 20 µM | [10] |
| Pyrazolo[1,5-a]quinazolines | Fused heterocyclic system containing a pyrazine-like ring | Carrageenan-induced paw edema in rats | Active (Qualitative) | [13] |
| Various Pyrazole derivatives | Related five-membered ring heterocycles for comparison | Carrageenan-induced paw edema in rats | Active, some potent | [14][15] |
Expert Analysis: While research into pyrazine carboxylate esters specifically for anti-inflammatory activity is still emerging, related derivatives show significant promise. A paeonol-pyrazine hybrid demonstrated a 56.32% inhibition of nitric oxide production at 20 µM, a key indicator of anti-inflammatory action.[10] This is a substantial improvement over the parent compound, paeonol, highlighting the positive contribution of the pyrazine ring. The broader class of nitrogen-containing heterocycles, including pyrazoles, are well-established as effective anti-inflammatory agents, often acting via the inhibition of cyclooxygenase (COX) enzymes.[14][16] This suggests a fertile ground for the future design and synthesis of pyrazine carboxylate esters as novel, targeted anti-inflammatory drugs.
Section 5: Experimental Methodologies
The trustworthiness of comparative data hinges on the robustness and standardization of the experimental protocols used. Below are foundational methodologies for assessing the biological activities discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The microdilution method is a standard, high-throughput approach.
Materials:
-
Test compounds (e.g., pyrazine carboxylate esters)
-
Bacterial or fungal strains (e.g., M. tuberculosis H37Rv, S. aureus, C. albicans)
-
Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 for Mtb, Mueller-Hinton Broth for bacteria)[5]
-
Sterile 96-well microplates
-
Positive control antibiotic (e.g., Pyrazinamide, Ciprofloxacin)[8][17]
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Grow the microbial culture to a specific optical density (e.g., 0.5 McFarland standard) and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to all wells containing the test compounds, positive control, and negative control.
-
Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; several weeks for M. tuberculosis).
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the control wells.
Protocol 2: MTT Assay for Cell Viability (Anticancer Activity)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
This guide demonstrates that pyrazine carboxylate esters and their closely related derivatives are a versatile and highly potent class of biologically active molecules. The antitubercular field, in particular, showcases an elegant application of ester chemistry in designing next-generation prodrugs to combat resistance.[5] Furthermore, the remarkable low-micromolar and even nanomolar potencies observed in anticancer assays highlight the immense potential of hybrid molecules built upon the pyrazine scaffold.[10]
Future research should focus on a more systematic exploration of the ester moiety itself. Comparative studies of methyl, ethyl, propyl, and more complex esters of the same pyrazine carboxylic acid core are needed to build a more precise understanding of structure-activity relationships. Optimizing the balance between lipophilicity for cell penetration and the rate of hydrolysis for active drug release remains a key challenge. As synthetic methodologies advance, the targeted design of pyrazine carboxylate esters for a wide array of diseases—from infections to cancer to chronic inflammation—will undoubtedly yield new and valuable therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 17. jocpr.com [jocpr.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-Chloropyrazine-2-Carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Ethyl 5-Chloropyrazine-2-Carboxylate
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are crucial for its quantification in various stages of drug development and manufacturing, including raw material testing, in-process control, and stability studies.
This guide provides a comparative overview of the principal analytical techniques suitable for the analysis of this compound. We will delve into the theoretical underpinnings of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, step-by-step protocols for method validation based on the globally recognized International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The objective is to equip researchers and drug development professionals with the necessary knowledge to select and validate an analytical method that is fit for its intended purpose.[4]
Foundational Principles of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] According to ICH Q2(R2) guidelines, a validated analytical method must demonstrate specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5] This ensures that the data generated is reliable, reproducible, and scientifically sound.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of this compound, the nature of the sample matrix, and the specific requirements of the analysis (e.g., quantification of the main component, detection of impurities). Based on its structure, which includes a chromophore (the pyrazine ring) and sufficient volatility, both HPLC and GC-MS are viable analytical options.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical starting point due to the presence of the UV-absorbing pyrazine ring.[6]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode of HPLC for molecules of moderate polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
UV Detection: The conjugated system in the pyrazine ring of the analyte is expected to absorb UV radiation, allowing for sensitive and specific detection.
-
Gradient Elution: A gradient elution (where the mobile phase composition is changed during the run) is often employed in stability-indicating methods to ensure the elution and separation of potential impurities with a wide range of polarities.[6]
Caption: HPLC method validation workflow.
-
Specificity: Forced degradation studies are performed by subjecting a sample of this compound to acidic, basic, oxidative, thermal, and photolytic stress.[7][8] The developed HPLC method must be able to resolve the parent peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: A series of at least five concentrations of a reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: Accuracy is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, or on different instruments. The RSD between the different sets of results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition, pH, column temperature, and flow rate.[9] The method should remain unaffected by these small but deliberate variations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it is likely amenable to GC analysis. The mass spectrometer provides high selectivity and can be used for structural elucidation of unknown impurities.
Causality Behind Experimental Choices:
-
Gas Chromatography: This technique separates compounds based on their volatility and interaction with the stationary phase of the GC column. A non-polar column (e.g., DB-5ms) is often a good starting point for method development.
-
Mass Spectrometry Detection: MS provides both quantitative data (from the ion intensity) and qualitative data (from the mass spectrum). This is particularly useful for identifying impurities and degradation products.[10]
Caption: GC-MS method validation workflow.
The validation protocol for GC-MS is analogous to that for HPLC, with the following specific considerations:
-
Specificity: The mass spectrometer provides a high degree of specificity. The mass spectrum of the analyte peak should be consistent across the peak and match that of a reference standard. In forced degradation studies, chromatographic separation of degradation products is still necessary.
-
Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness: The principles and acceptance criteria are the same as for the HPLC method. For robustness, parameters to vary would include inlet temperature, temperature ramp rate, and carrier gas flow rate.
Head-to-Head Comparison of HPLC and GC-MS
| Parameter | HPLC with UV Detection | GC-MS | Rationale/Remarks |
| Applicability | Broadly applicable, especially for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. The suitability for this compound needs to be confirmed experimentally. | |
| Specificity | Good, especially with a PDA detector for peak purity analysis. | Excellent, due to the mass fragmentation patterns which provide a "fingerprint" of the molecule. | |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Can be more sensitive, especially in selected ion monitoring (SIM) mode, reaching pg/mL levels. | |
| Sample Throughput | Typically longer run times (5-30 minutes). | Can have faster run times, especially with modern fast GC techniques. | |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial capital investment and maintenance costs. | |
| Impurity Identification | Limited to chromatographic and UV spectral data. Co-eluting impurities can be missed. | Provides structural information, facilitating the identification of unknown impurities and degradation products. | |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Also susceptible to matrix effects, but often to a lesser extent than HPLC. |
Conclusion and Recommendations
Both HPLC and GC-MS present as viable analytical techniques for the quantification of this compound.
-
HPLC with UV detection is a robust, reliable, and cost-effective choice for routine quality control, assay, and dissolution testing. Its validation pathway is well-established in the pharmaceutical industry.[6][7][8][9]
-
GC-MS offers superior specificity and sensitivity, making it an excellent tool for impurity profiling, stability studies where identification of degradation products is critical, and for trace-level analysis.[10]
The ultimate choice of method will depend on the specific application. For routine analysis where the primary goal is to quantify the main component, a validated HPLC method is often sufficient. For in-depth impurity analysis and stability studies, the additional information provided by GC-MS is invaluable. It is recommended to develop and validate an HPLC method as the primary workhorse for quality control, with a complementary GC-MS method for more demanding analytical challenges.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
A Comparative Guide to the Cross-Reactivity of Ethyl 5-Chloropyrazine-2-Carboxylate Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The ethyl 5-chloropyrazine-2-carboxylate core, a privileged structure in modern medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors and receptor modulators. However, its inherent structural motifs, which are adept at fitting into active sites, also predispose its derivatives to off-target interactions, or cross-reactivity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for selective therapeutics.
The Double-Edged Sword: Potency and the Inevitability of Cross-Reactivity
The pyrazine ring is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, making it a versatile scaffold for interacting with a wide range of biological targets.[1][2][3] This versatility is a key reason for its prevalence in drug discovery. However, the very features that confer high potency can also lead to promiscuous binding. Off-target effects can range from benign to toxic, and a thorough understanding of a compound's cross-reactivity profile is paramount for mitigating unforeseen adverse drug reactions and accurately interpreting biological data.
This guide will delve into the cross-reactivity of pyrazine-2-carboxamide derivatives, a class of compounds closely related to the this compound scaffold, with a focus on their interactions with the human kinome. Kinases are a large family of structurally related enzymes, making them a fertile ground for off-target interactions.
Comparative Cross-Reactivity Profiles: Pyrazine-2-Carboxamides vs. Other Kinase Inhibitors
To illustrate the cross-reactivity landscape of pyrazine-2-carboxamide derivatives, we will examine the selectivity profiles of two prominent members of this class, Gilteritinib and Darovasertib, and compare them to other well-characterized kinase inhibitors.
Data Presentation: Kinome Scan Data
The following table summarizes the inhibitory activity of selected pyrazine-2-carboxamide derivatives against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
| Compound | Primary Target(s) | Primary Target IC50 (nM) | Significant Off-Target(s) | Off-Target IC50 (nM) | Reference |
| Gilteritinib | FLT3, AXL | 0.29, 0.73 | ALK, LTK, TRKA | <10 | [1] |
| Darovasertib | PKCα, PKCθ | 1.9, 0.4 | GSK3β | 3.1 | [1] |
| Prexasertib | CHK1 | 1 | CHK2, RSK1 | 8, 9 | [1] |
Analysis of Cross-Reactivity:
-
Gilteritinib , a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, demonstrates significant cross-reactivity with other tyrosine kinases such as ALK and TRKA.[1] This is not entirely unexpected given the conserved nature of the ATP-binding pocket within the tyrosine kinase family.
-
Darovasertib , a highly potent inhibitor of protein kinase C (PKC) isoforms, shows a more selective profile but still exhibits activity against GSK3β.[1]
-
Prexasertib , a CHK1 inhibitor, also inhibits the closely related CHK2 kinase, highlighting the challenge of achieving selectivity between homologous proteins.[1]
These examples underscore the importance of comprehensive selectivity profiling. While these compounds are highly effective against their primary targets, their off-target activities could contribute to both their therapeutic efficacy and potential side effects.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity data, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to characterize the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method for determining the IC50 value of a compound against a purified kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test compound dilution to the appropriate wells of a 384-well plate. For control wells, add 2.5 µL of DMSO.
-
Add 5 µL of 2x kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the "no inhibitor" control (100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the In Vitro Kinase Inhibition Assay Workflow:
References
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with Chloropyrazines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine scaffold is a cornerstone in modern medicinal chemistry, with many derivatives playing a crucial role in the development of kinase inhibitors and other therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, offering a versatile method for introducing diverse molecular fragments onto the pyrazine core.[1] However, the use of readily available and cost-effective chloropyrazines as starting materials presents a significant challenge due to the lower reactivity of the C-Cl bond compared to its bromide and iodide counterparts.[2]
This guide provides a comprehensive comparison of various palladium catalysts for the Suzuki coupling of chloropyrazines, supported by experimental data. We will delve into the nuances of catalyst selection, from traditional systems to state-of-the-art alternatives, to empower you to make informed decisions for your synthetic endeavors.
The Challenge: Activating the C-Cl Bond in Pyrazines
The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-limiting step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile. For chloropyrazines, the strong C-Cl bond makes this step energetically demanding, often requiring more active and specialized catalyst systems to proceed efficiently. Furthermore, the Lewis basic nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
References
A Senior Application Scientist's Guide to the Chlorination of Pyrazine-2-Carboxylic Acid Esters: A Comparative Analysis
Introduction: The Critical Role of Acyl Chlorides in Pyrazine Chemistry
Pyrazine-2-carboxylic acid and its derivatives are cornerstone building blocks in modern medicinal chemistry. They form the core scaffold of numerous therapeutic agents, most notably pyrazinamide, a first-line antitubercular drug. The functionalization of the carboxylic acid group is a pivotal step in the synthesis of novel analogues and active pharmaceutical ingredients (APIs).[1][2][3] To achieve this, the relatively unreactive carboxylic acid is typically converted into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, etc.) to form amides, esters, and other derivatives, making it a critical gateway for drug discovery and development.[2][4]
The choice of chlorinating agent for this transformation is not trivial. It profoundly impacts reaction efficiency, yield, purity, scalability, and safety. This guide provides an in-depth, objective comparison of the most common chlorinating agents—Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), Phosphorus Pentachloride (PCl₅), and Phosphorus Oxychloride (POCl₃)—supported by mechanistic insights and practical, field-proven protocols.
The Chlorinating Agents: A Mechanistic Overview
The conversion of a carboxylic acid to an acyl chloride proceeds by activating the carboxylic hydroxyl group to transform it into a better leaving group. Each agent achieves this through a distinct mechanistic pathway.
General Mechanism of Acyl Chloride Formation
The fundamental process involves two key steps: (1) Activation of the hydroxyl group by the chlorinating agent, and (2) Nucleophilic attack by a chloride ion to displace the activated group.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | Scilit [scilit.com]
- 3. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
A Comparative Structural Analysis of Ethyl 5-Chloropyrazine-2-carboxylate and its Bromo-Analogue for Drug Discovery
A Senior Application Scientist's Guide to Understanding Halogen Substitution Effects in Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. Among the vast arsenal of synthetic alterations, halogen substitution stands out for its profound ability to modulate a molecule's physicochemical and structural properties, thereby influencing its efficacy, selectivity, and pharmacokinetic behavior. This guide provides an in-depth comparative analysis of ethyl 5-chloropyrazine-2-carboxylate and its bromo-analogue, ethyl 5-bromopyrazine-2-carboxylate. While experimental crystallographic data for these specific compounds are not publicly available, this document outlines a robust framework for their structural elucidation through a combination of computational modeling and established spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of halogen-specific effects in heterocyclic systems.
Introduction: The Subtle Power of Halogen Substitution
The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Halogenation of such aromatic systems is a common strategy to fine-tune molecular properties. The substitution of a chlorine atom for a bromine atom, while seemingly a minor change, can induce significant alterations in molecular geometry, crystal packing, and intermolecular interactions. These changes are primarily driven by the differing atomic radii, electronegativity, and polarizability of chlorine and bromine.[1][2] Understanding these differences is crucial for rational drug design, as they can impact a compound's binding affinity to its biological target.
This guide will explore the structural nuances between this compound and its bromo-analogue through a proposed workflow encompassing synthesis, spectroscopic characterization, and computational analysis.
Synthesis and Spectroscopic Characterization: The Foundation of Structural Analysis
A reliable structural analysis begins with the unambiguous synthesis and characterization of the compounds of interest.
General Synthesis Protocol
The synthesis of ethyl 5-halopyrazine-2-carboxylates can be achieved through several established synthetic routes. A common approach involves the esterification of the corresponding 5-halopyrazine-2-carboxylic acid. The carboxylic acids themselves can be prepared from commercially available starting materials. For instance, 5-chloropyrazine-2-carboxylic acid can be synthesized and subsequently esterified to yield the target molecule.[3][4]
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of ethyl 5-halopyrazine-2-carboxylates.
Spectroscopic Characterization
Prior to in-depth structural analysis, the identity and purity of the synthesized compounds must be confirmed using a suite of spectroscopic techniques.
Table 1: Key Spectroscopic Data for Structural Confirmation
| Spectroscopic Technique | Expected Observations for Ethyl 5-Halopyrazine-2-carboxylates | Purpose |
| ¹H NMR | Resonances corresponding to the pyrazine ring protons and the ethyl ester group protons. Chemical shifts of the pyrazine protons will be influenced by the halogen substituent. | Confirms the proton framework of the molecule. |
| ¹³C NMR | Resonances for all carbon atoms, including those of the pyrazine ring and the ethyl ester. The chemical shift of the carbon atom bonded to the halogen will be a key differentiator. | Provides information on the carbon skeleton. |
| FT-IR | Characteristic vibrational bands for the C=O of the ester, C-O stretching, C-H aromatic and aliphatic stretching, and C-X (X = Cl, Br) stretching. | Identifies key functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern for the halogen (³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br) will be a definitive indicator. | Confirms the molecular weight and elemental composition. |
Computational Structural Analysis: A Predictive Approach
In the absence of experimental crystal structures, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for detailed structural analysis.[5]
Proposed Computational Workflow
A rigorous computational study would involve the following steps:
-
Geometry Optimization: The initial structures of both molecules would be built and then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecules.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Analysis of Structural Parameters: Key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted from the optimized geometries for comparison.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the electron density distribution and identify electrophilic and nucleophilic regions. This is particularly important for understanding intermolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the chemical reactivity and electronic properties of the molecules.
Caption: A proposed workflow for the computational analysis of the target molecules.
Predicted Structural Differences
Based on established principles of halogen bonding and steric effects, the following differences between the chloro and bromo analogues can be predicted:
Table 2: Predicted Structural and Physicochemical Differences
| Parameter | This compound | Ethyl 5-bromopyrazine-2-carboxylate | Rationale |
| C-X Bond Length | Shorter | Longer | The atomic radius of bromine is larger than that of chlorine. |
| Van der Waals Radius of X | Smaller (1.75 Å) | Larger (1.85 Å) | Influences steric hindrance and crystal packing. |
| Electronegativity of X | Higher (3.16) | Lower (2.96) | Affects the inductive effect and the electronic properties of the pyrazine ring. |
| Polarizability of X | Lower | Higher | Bromine's larger electron cloud is more easily distorted, leading to stronger dispersion interactions. |
| Halogen Bonding Potential | Weaker | Stronger | The more polarizable bromine atom can form stronger halogen bonds, which are crucial non-covalent interactions in crystal engineering and drug-receptor binding.[1][2] |
The Role of Halogen Bonding in Crystal Packing
A key differentiator between the chloro and bromo analogues is their propensity to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species.[1][2] The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).
In the solid state, it is anticipated that the bromo-analogue would exhibit more pronounced and potentially different intermolecular interactions mediated by halogen bonds compared to the chloro-analogue. These interactions could involve the halogen atom interacting with the nitrogen atoms of the pyrazine ring or the oxygen atoms of the carboxylate group of neighboring molecules. Such differences in intermolecular interactions would lead to distinct crystal packing arrangements, which in turn can affect physical properties like melting point, solubility, and bioavailability.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative structural analysis of this compound and its bromo-analogue. While the absence of experimental crystal structure data necessitates a predictive approach, the proposed computational workflow, grounded in established principles of synthesis and spectroscopy, provides a robust methodology for elucidating the structural and electronic differences imparted by halogen substitution.
The key takeaway for drug development professionals is that the choice between a chloro and a bromo substituent is not trivial. The bromo-analogue is predicted to have a greater propensity for forming strong halogen bonds, which could be exploited in the design of compounds with enhanced binding affinity to target proteins. Future experimental work should focus on obtaining single-crystal X-ray diffraction data for these compounds to validate the computational predictions and provide a definitive structural comparison. Such data would be invaluable for refining our understanding of halogen effects in this important class of heterocyclic compounds.
References
- 1. Ethyl 5-bromopyrimidine-2-carboxylate | C7H7BrN2O2 | CID 52987579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 36070-83-4|Ethyl 5-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on Ethyl 5-Chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives are indispensable building blocks. Their utility often hinges on the precise and predictable functionalization of the pyrazine core. Ethyl 5-chloropyrazine-2-carboxylate stands out as a key intermediate, offering a reactive site for nucleophilic aromatic substitution (SNAr). Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, controlling selectivity, and ultimately, the efficient synthesis of target molecules.
This guide provides a comprehensive comparison of the kinetic behavior of this compound with various nucleophiles. Where direct experimental data is limited, we will draw upon established principles of reactivity in analogous heterocyclic systems to provide a robust framework for predictive analysis. Furthermore, we present detailed, self-validating experimental protocols to empower researchers to generate their own high-quality kinetic data, fostering a deeper understanding of these critical transformations.
The Underlying Chemistry: A Mechanistic Perspective
The reactivity of this compound in nucleophilic aromatic substitution is governed by the electron-deficient nature of the pyrazine ring. The two nitrogen atoms exert a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C-Cl bond and stabilizes the intermediate formed upon nucleophilic attack. This intermediate, known as a Meisenheimer complex, is a key species in the stepwise mechanism of most SNAr reactions.
The overall rate of reaction is influenced by several factors: the nature of the nucleophile, the solvent, and the electronic and steric properties of the pyrazine substrate. For this compound, the ester group further activates the ring towards nucleophilic attack through its electron-withdrawing character.
Diagram of the SNAr Mechanism
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-Chloropyrazine-2-Carboxylate
This document provides essential procedural guidance for the safe handling and disposal of ethyl 5-chloropyrazine-2-carboxylate. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Core Hazard Assessment and Immediate Safety Actions
These compounds are consistently classified as hazardous.[2][3] Key hazards include:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
-
Harmful if Swallowed/Inhaled/Absorbed: Some analogs are listed as harmful if swallowed, in contact with skin, or inhaled.[1]
Immediate Safety Imperative: Due to these hazards, direct disposal into standard trash or down the sanitary sewer is strictly prohibited.[5][6] All waste streams containing this compound must be treated as regulated hazardous waste.
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Dermal | [2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ocular | [2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | [2][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Oral, Dermal, Inhalation | [1] |
Waste Characterization and Segregation: The First Critical Step
Proper disposal begins at the point of generation. The molecular structure of this compound—containing chlorine—places it unequivocally in the category of halogenated organic waste .
The causality for this specific segregation is twofold:
-
Treatment Process: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl). Disposing of them with non-halogenated solvents can damage standard incinerators and release corrosive pollutants.
-
Cost and Compliance: Disposal of halogenated waste is significantly more regulated and costly. Mixing waste streams leads to a larger volume of high-cost waste and potential regulatory violations.
Therefore, establish a dedicated and clearly labeled waste container for "Halogenated Organic Waste" in any laboratory where this compound is used.[5]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal for all forms of this compound waste.
Protocol 3.1: Disposal of Unused or Expired Pure Compound
-
Do Not Open: If the compound is in its original, sealed manufacturer's container, do not open it.
-
Inspect Container: Ensure the container is in good condition, not leaking, and the original label is intact and legible.[7]
-
Label as Waste: Affix a "HAZARDOUS WASTE" label directly to the container.[6][7] The label must include the full chemical name: "this compound" and the approximate quantity.
-
Segregate and Store: Place the container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong bases or oxidizing agents.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for disposal.[6][9]
Protocol 3.2: Disposal of Contaminated Solid Waste
This stream includes items such as contaminated gloves, weigh boats, paper towels, and silica gel.
-
Waste Collection: Designate a specific, sealable container for this waste stream (e.g., a rigid plastic drum or a bucket with a lid).[9][10] Do not use simple bags, as they can be punctured.
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and list "Solid Debris contaminated with this compound."[7]
-
Accumulation: Keep the container sealed at all times except when adding waste.[5][6]
-
Final Disposal: Once the container is full (not exceeding 90% capacity), arrange for pickup through your EHS office.[5]
Protocol 3.3: Disposal of Liquid Waste (Solutions)
This includes reaction mixtures, mother liquors from crystallization, and rinsing solvents.
-
Select Container: Use a compatible, leak-proof container designed for liquid waste, typically a glass or polyethylene carboy.[7][9] The container must have a secure, screw-top cap.
-
Labeling: Before adding any waste, label the container "HAZARDOUS WASTE," "Halogenated Organic Liquid Waste," and list all chemical constituents by percentage, including "this compound" and all solvents.[7]
-
Collection: Add waste to the container using a funnel to prevent spillage on the container's exterior. Keep the container sealed when not in use.[5]
-
Storage: Store the container in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[6]
-
Disposal: When the container is 90% full, schedule a pickup with your certified waste handler.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Alert and Secure: Alert personnel in the immediate area. Ensure proper personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Containment: For liquid spills, cover with an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads).[11] For solid spills, use dry cleanup procedures; do not add water.[1][10] Gently sweep or scoop the material to avoid generating dust.[1][10]
-
Collection: Carefully place all contaminated absorbent material and spilled compound into a sealable, labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly. The choice of cleaning agent depends on the surface, but a standard procedure involves washing with soap and water, followed by a solvent rinse (e.g., ethanol or acetone) if appropriate for the surface. Collect all cleaning materials and rinsates as hazardous waste.
-
Final Disposal: Seal the container with the spill cleanup debris, label it as "Spill Debris containing this compound," and arrange for disposal.[8][12]
Regulatory Framework
All disposal procedures must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) establishes guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13] As a chlorinated organic compound, this waste falls under regulations governing specific chemical manufacturing sectors and hazardous waste classifications.[14][15] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Manual [ehs.cornell.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


